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  • Product: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
  • CAS: 1006496-01-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanistic Landscape of Pyrazole Sulfonamide Derivatives

Introduction: The Significance of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl Chloride as a Synthetic Precursor While the specific mechanism of action for 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is not extensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl Chloride as a Synthetic Precursor

While the specific mechanism of action for 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is not extensively documented in scientific literature, its true significance lies in its role as a highly versatile chemical intermediate. The pyrazole core is a privileged scaffold in medicinal chemistry, and the reactive sulfonyl chloride group (–SO₂Cl) serves as a gateway to a vast array of pyrazole sulfonamide derivatives.[1] These end-compounds have demonstrated a remarkable breadth of biological activities, targeting fundamental enzymatic and signaling pathways implicated in a range of human diseases.

This guide, therefore, moves beyond the starting material to provide an in-depth exploration of the established mechanisms of action for the broader class of pyrazole sulfonamides. We will dissect the molecular interactions and downstream cellular consequences that arise from this potent pharmacophore, offering a technical and causal understanding for researchers in drug discovery and development. The narrative will focus on the primary, well-validated mechanisms through which these compounds exert their therapeutic effects.

Chapter 1: The Pyrazole Sulfonamide Scaffold: A Privileged Pharmacophore

The combination of a pyrazole ring and a sulfonamide moiety creates a powerful pharmacophore that is a cornerstone of numerous clinically significant drugs.[1][2]

  • The Pyrazole Ring: This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, provides a rigid and stable core.[1] Its structure allows for precise three-dimensional orientation of substituents, which is critical for specific interactions with biological targets. The nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating anchoring within protein active sites.[3]

  • The Sulfonamide Group (–SO₂NH₂): This functional group is renowned for its ability to act as a zinc-binding group (ZBG).[2] This property is central to its inhibitory effect on a major class of metalloenzymes, the carbonic anhydrases. Furthermore, the sulfonamide moiety can engage in crucial hydrogen bonding interactions, contributing to high-affinity binding to various enzyme targets.[4]

The synthetic accessibility of derivatives from precursors like 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride allows for systematic modification and optimization of these interactions, enabling the development of highly potent and selective therapeutic agents.

Chapter 2: Potent Inhibition of Carbonic Anhydrases (CAs)

One of the most extensively characterized mechanisms of action for pyrazole sulfonamides is the inhibition of carbonic anhydrases.[4][5][6][7][8][9]

The Biological Role of Carbonic Anhydrases

Carbonic anhydrases are a superfamily of ubiquitous metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5][8] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and biosynthetic pathways. Aberrant CA activity is linked to a variety of diseases, including glaucoma, epilepsy, and cancer, making them a critical therapeutic target.[2][9] Several human CA isoforms (e.g., hCA I, II, IX, and XII) are of particular interest.[5][6][7][9] Tumor-associated isoforms like hCA IX and XII are often overexpressed in hypoxic cancers and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[4]

Mechanism of Inhibition

The primary mechanism of CA inhibition by pyrazole sulfonamides involves the direct coordination of the sulfonamide group to the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[2]

  • Deprotonation: The sulfonamide (R-SO₂NH₂) is believed to bind to the zinc ion in its deprotonated, anionic form (R-SO₂NH⁻).

  • Coordination: The anionic nitrogen atom acts as a strong ligand, coordinating to the Zn²⁺ ion. This binding displaces the zinc-bound hydroxide ion, which is the key nucleophile in the catalytic cycle.

  • Tetrahedral Geometry: The sulfonamide nitrogen, along with three histidine residues from the enzyme, forms a stable tetrahedral geometry around the zinc ion, effectively locking the enzyme in an inactive state.

  • Hydrogen Bonding Network: The sulfonyl oxygen atoms and the pyrazole ring often form additional hydrogen bonds with amino acid residues lining the active site cavity (e.g., Thr199, Gln92), further enhancing binding affinity and conferring isoform selectivity.[9]

Diagram: Mechanism of Carbonic Anhydrase Inhibition

CA_Inhibition cluster_Enzyme CA Active Site cluster_Inhibitor Pyrazole Sulfonamide His1 His96 Zinc Zn²⁺ His1->Zinc His2 His94 His2->Zinc His3 His119 His3->Zinc OH->Zinc Catalytic Hydroxide Thr199 Thr199 Inhibitor_Node Pyrazole-SO₂NH⁻ Inhibitor_Node->Zinc Coordination Bond (Inhibition) Inhibitor_Node->Thr199 H-Bond

Caption: Pyrazole sulfonamide binding to the CA active site.

Chapter 3: Targeted Inhibition of Protein Kinases

The pyrazole scaffold is a well-established "hinge-binder," making pyrazole sulfonamides potent inhibitors of various protein kinases.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

Mechanism of Kinase Inhibition

Most kinase inhibitors are ATP-competitive, and pyrazole sulfonamides are no exception. They function by occupying the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.

  • Hinge Binding: The pyrazole ring is adept at forming one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction is a primary anchor for the inhibitor.[3]

  • Occupation of the ATP Pocket: The isobutyl and methyl groups, along with the sulfonamide-linked moiety, extend into different pockets of the ATP-binding site, making hydrophobic and van der Waals contacts.

  • Selectivity: The specific substitutions on the pyrazole ring and the sulfonamide nitrogen determine the inhibitor's selectivity for different kinases. By tailoring these groups to fit the unique topology of a target kinase's active site, highly selective inhibitors can be developed.

Examples of Targeted Kinases:

  • JNK (c-Jun N-terminal Kinase): Pyrazole derivatives have shown potent, nanomolar inhibition of JNK1, JNK2, and JNK3, kinases involved in inflammatory responses and apoptosis.[10]

  • LRRK2 (Leucine-rich repeat kinase 2): Biaryl-1H-pyrazole sulfonamides have been discovered as potent and selective inhibitors of the G2019S mutant of LRRK2, a key target in Parkinson's disease.[11]

  • SGK1 (Serum and Glucocorticoid-Regulated Kinase 1): Pyrazolo[3,4-b]pyrazine-based sulfonamides are highly active and selective SGK1 inhibitors, a target implicated in tumorigenesis.[12][13]

  • BRAF: Certain pyrazole derivatives exhibit inhibitory activity against BRAF(V600E), a common mutation in melanoma.[10]

Diagram: Kinase Hinge-Binding Mechanism

Kinase_Inhibition cluster_Kinase Kinase ATP-Binding Site cluster_Inhibitor Pyrazole Sulfonamide Inhibitor Hinge Hinge Region (e.g., Glu, Ala) Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Pyrazole_Ring Pyrazole Ring Pyrazole_Ring->Hinge Hydrogen Bonds (Key Anchoring) Sulfonamide_Moiety Sulfonamide Side Chain Sulfonamide_Moiety->Hydrophobic_Pocket Hydrophobic Interactions ATP ATP Block ATP->Block Binding Blocked

Caption: Pyrazole inhibitor occupying the ATP-binding site.

Chapter 4: Anti-Inflammatory Action via COX/LOX Inhibition

The pyrazole scaffold is famously present in celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Many pyrazole sulfonamide derivatives leverage similar structural features to exert potent anti-inflammatory effects.[14][15]

The Arachidonic Acid Cascade

Inflammation is largely mediated by prostaglandins and leukotrienes, which are metabolites of arachidonic acid produced by the COX and lipoxygenase (LOX) enzymes, respectively.

  • COX-1: Is constitutively expressed and involved in homeostatic functions like gastric protection.

  • COX-2: Is inducible and upregulated at sites of inflammation, producing pro-inflammatory prostaglandins.

  • 5-LOX: Produces leukotrienes, which are potent chemoattractants for immune cells.

Mechanism of COX-2 Inhibition

The selectivity of pyrazole sulfonamides for COX-2 over COX-1 is a classic example of structure-based drug design.

  • Entry into the Active Site: The COX-2 active site is larger and has a side pocket that is absent in COX-1.

  • Binding: The sulfonamide moiety of the inhibitor fits snugly into this specific side pocket of the COX-2 enzyme.

  • Blockade: This binding conformation blocks the entry of arachidonic acid into the catalytic site, thereby preventing the synthesis of prostaglandins.

Some advanced derivatives have been engineered as dual COX-2/5-LOX inhibitors, offering a broader spectrum of anti-inflammatory activity with a potentially improved safety profile, particularly regarding gastrointestinal side effects.[16]

Chapter 5: Quantitative Data and Therapeutic Implications

The molecular mechanisms described translate into measurable biological activity. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ).

Compound Class/Example Target Potency (IC₅₀ or Kᵢ) Therapeutic Implication Reference
Pyrazole-based Benzenesulfonamide (4g)hCA XII0.12 µMGlaucoma, Anticancer[9]
Pyrazole-based Benzenesulfonamide (4j)hCA IX0.15 µMAnticancer[9]
Ethyl Pyrazole Sulfonamide (23d)JNK12 nMAnti-inflammatory, Anticancer[10]
Benzothiophen-2-yl Pyrazole (5b)COX-20.01 µMAnti-inflammatory, Analgesic[16]
Benzothiophen-2-yl Pyrazole (5b)5-LOX1.78 µMAnti-inflammatory[16]
Sulfamoylphenyl Pyrazole (5b)hCA XII0.106 µMAnticancer (Breast)[4]

Anticancer Effects: The anticancer activity of pyrazole sulfonamides is often a result of inhibiting tumor-associated CAs (IX and XII) or critical kinases (e.g., JNK, BRAF), leading to apoptosis, cell cycle arrest, and reduced proliferation.[17][18]

Anti-inflammatory Effects: Inhibition of COX-2, 5-LOX, and inflammatory kinases like JNK leads to a reduction in pro-inflammatory mediators such as prostaglandins, leukotrienes, and cytokines (TNF-α, IL-6).[15][19][20]

Chapter 6: Key Experimental Protocols

Validating the mechanism of action requires specific and robust experimental assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
  • Objective: To determine the IC₅₀ of a test compound against a specific protein kinase.

  • Materials: Recombinant active kinase, kinase-specific peptide substrate, ATP, test compound (serial dilutions), kinase buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Add kinase buffer, peptide substrate, and the test compound to the wells of a microplate.

    • Initiate the reaction by adding the recombinant kinase.

    • Incubate at 30°C for 60 minutes.

    • Add ATP to start the phosphorylation reaction. Incubate for 60 minutes.

    • Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent.

    • Plot the percentage of kinase inhibition versus the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
  • Objective: To measure the inhibition of CA-catalyzed CO₂ hydration.

  • Principle: This method measures the change in pH over time as CO₂ is hydrated to bicarbonate and a proton. The rate of this reaction is proportional to CA activity.

  • Procedure:

    • Equilibrate two syringes in a stopped-flow instrument at a controlled temperature (e.g., 25°C).

    • Syringe A contains a buffered solution of the purified CA isoenzyme and varying concentrations of the pyrazole sulfonamide inhibitor.

    • Syringe B contains a CO₂-saturated solution.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of a pH indicator in the buffer over milliseconds.

    • Calculate the initial rate of the reaction.

    • Determine the Kᵢ value by analyzing the reaction rates at different inhibitor concentrations.[5]

Diagram: Experimental Workflow for Mechanism Validation

Workflow Start Synthesize Pyrazole Sulfonamide Derivative Biochem Biochemical Assays (Enzyme Inhibition) Start->Biochem Cellular Cell-Based Assays Start->Cellular Kinase_Assay Kinase Inhibition (e.g., JNK, LRRK2) Biochem->Kinase_Assay CA_Assay Carbonic Anhydrase Inhibition (e.g., hCA IX) Biochem->CA_Assay COX_Assay COX/LOX Inhibition Biochem->COX_Assay Viability Cell Viability/Proliferation (e.g., MTT, SRB) Cellular->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Cellular->Apoptosis Western Western Blot (Target Phosphorylation) Cellular->Western Conclusion Elucidate Mechanism of Action Kinase_Assay->Conclusion CA_Assay->Conclusion COX_Assay->Conclusion Viability->Conclusion Apoptosis->Conclusion Western->Conclusion

Caption: A typical workflow for elucidating compound mechanism.

Conclusion

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a valuable starting block for the synthesis of a diverse family of pyrazole sulfonamide derivatives. While the precursor itself is not the active agent, the compounds derived from it possess a rich and varied pharmacology. Their mechanisms of action are rooted in the high-affinity, specific interactions with the active sites of critical enzyme families, primarily carbonic anhydrases and protein kinases. By leveraging these well-understood mechanisms, researchers can continue to design and develop novel pyrazole sulfonamides as selective and potent therapeutic agents for a wide range of diseases, from cancer to chronic inflammation. The continued exploration of this chemical space promises to yield next-generation therapeutics with enhanced efficacy and improved safety profiles.

References

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Zaharia, V., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PubMed. Available at: [Link]

  • Zaharia, V., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Available at: [Link]

  • Henderson, J. L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Akocak, S., et al. (2017). Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. Taylor & Francis Online. Available at: [Link]

  • Shabaan, S. S., et al. (2024). Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety. PubMed. Available at: [Link]

  • Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. Available at: [Link]

  • Liu, H., et al. (2025). Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate. Semantic Scholar. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. ResearchGate. Available at: [Link]

  • Engel, J., et al. (2014). Discovery of N‑[4-(1H‑Pyrazolo[3,4‑b]pyrazin-6-yl)-phenyl]- sulfonamides as Highly Active and Selective SGK1 Inhibitors. ResearchGate. Available at: [Link]

  • Ibrahim, H. S., et al. (2018). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. PMC. Available at: [Link]

  • Khan, I., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers. Available at: [Link]

  • Kumar, V., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Sharma, S., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • Guller, U. A., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. Available at: [Link]

  • Shabaan, S. S., et al. (2021). Development of Novel 1,3,4‐Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. Available at: [Link]

  • Engel, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Publications. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]

Sources

Exploratory

Discovery of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Title: Discovery and Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: A Key Pharmacophore Building Block in Drug Development Executive Summary In contemporary medicinal chemistry, the pyrazole sulfonamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Discovery and Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: A Key Pharmacophore Building Block in Drug Development

Executive Summary

In contemporary medicinal chemistry, the pyrazole sulfonamide moiety has emerged as a privileged pharmacophore, exhibiting profound efficacy across diverse therapeutic areas, including oncology and neuroinflammation[1]. At the heart of synthesizing these diverse libraries lies a critical electrophilic building block: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006496-01-0)[2].

This technical whitepaper provides an in-depth analysis of the chemical rationale, structural significance, and synthetic methodology of this specific sulfonyl chloride. By detailing the causality behind the synthetic protocols and its application in high-throughput screening (HTS) for N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors[3], this guide serves as a comprehensive resource for drug development professionals seeking to leverage pyrazole-4-sulfonyl chlorides in late-stage functionalization.

Chemical Rationale & Structural Significance

The structural architecture of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is deliberately designed to optimize both chemical reactivity and downstream biological target engagement:

  • The Pyrazole Core: Pyrazoles are highly stable, aromatic nitrogen-containing heterocycles that act as excellent bioisosteres for amides and phenols. They offer superior metabolic stability and participate in critical hydrogen-bonding networks within enzyme active sites[1].

  • 1-Isobutyl Substitution (N1): The incorporation of a bulky, branched aliphatic chain (isobutyl) at the N1 position significantly enhances the lipophilicity (LogP) of the resulting drug candidates. In the context of enzyme inhibition, this group is specifically tailored to project into and anchor within deep hydrophobic channels, such as the lipid-binding pocket of NAAA[3].

  • 5-Methyl Substitution (C5): Positioned adjacent to the sulfonyl group, the 5-methyl group provides essential steric hindrance. This steric bulk restricts the free rotation of the C4-sulfonamide bond in the final drug molecule, locking it into an orthogonal conformation that is often required for optimal target binding and protecting the sulfonamide linkage from rapid enzymatic cleavage[3].

  • 4-Sulfonyl Chloride (C4): The sulfonyl chloride acts as a highly reactive electrophilic handle. It enables rapid, late-stage parallel amidation with a vast array of primary and secondary amines, facilitating the rapid generation of diverse sulfonamide libraries for structure-activity relationship (SAR) campaigns[4].

Table 1: Physicochemical Properties of the Building Block
PropertyValue
Chemical Name 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
CAS Number 1006496-01-0[2]
Molecular Formula C8H13ClN2O2S
Molecular Weight 236.72 g/mol
Appearance White to off-white solid/powder
Reactivity Profile Highly moisture-sensitive electrophile; requires inert storage

Synthesis & Isolation Protocol

The synthesis of pyrazole-4-sulfonyl chlorides requires precise control over electrophilic aromatic substitution to prevent the accumulation of unreactive sulfonic acid intermediates[5]. The following protocol details a self-validating, high-yield synthetic route.

Step-by-Step Methodology: Regioselective Chlorosulfonation

Reagents: 1-Isobutyl-5-methyl-1H-pyrazole (1.0 eq), Chlorosulfonic acid (5.5 eq), Thionyl chloride (1.5 eq), anhydrous Chloroform (solvent, optional).

  • Electrophilic Activation: Under a strict nitrogen atmosphere, cool the chlorosulfonic acid (HSO3Cl) to 0 °C using an ice-water bath.

  • Controlled Addition: Slowly add 1-isobutyl-5-methyl-1H-pyrazole dropwise to the stirring acid.

    • Causality: This reaction is highly exothermic. The C4 position of the pyrazole ring is the most electron-rich and selectively undergoes electrophilic attack. Dropwise addition prevents thermal runaway and degradation of the pyrazole core.

  • Intermediate Formation: Elevate the reaction temperature to 60–80 °C and maintain stirring for 10–12 hours.

    • Causality: This heating phase drives the formation of the pyrazole-4-sulfonic acid intermediate.

  • Chlorination (Critical Step): Cool the reaction mixture slightly and add thionyl chloride (SOCl2) dropwise. Resume heating at 60 °C for an additional 2 hours.

    • Causality: Chlorosulfonic acid alone often fails to push the reaction entirely to the sulfonyl chloride due to the electron-withdrawing nature of the protonated pyrazole ring, leaving significant sulfonic acid byproduct. The introduction of SOCl2 acts as a dedicated chlorinating agent, converting the unreactive sulfonic acid directly into the desired highly reactive sulfonyl chloride, maximizing the yield to >85%[5].

  • Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice.

    • Causality: Sulfonyl chlorides are highly sensitive to hydrolysis. Quenching on crushed ice keeps the temperature near 0 °C, kinetically halting the hydrolysis of the newly formed sulfonyl chloride back into the sulfonic acid[6].

  • Isolation: Immediately extract the aqueous mixture with cold dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride.

SynthesisWorkflow N1 1-Isobutyl-5-methyl-1H-pyrazole N2 Chlorosulfonic Acid (HSO3Cl) Electrophilic Aromatic Substitution N1->N2 N3 Sulfonic Acid Intermediate N2->N3 N4 Thionyl Chloride (SOCl2) Chlorination N3->N4 N5 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride N4->N5 N6 Parallel Amidation (Amines + DIPEA) N5->N6 N7 Pyrazole Sulfonamide Library (HTS Ready) N6->N7

Synthesis workflow of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride and library generation.

Application in Drug Discovery: NAAA Inhibitors

Once synthesized, 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is deployed in the discovery of novel therapeutics. A primary example is the development of non-covalent inhibitors for N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) [3].

NAAA is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic properties. By reacting the sulfonyl chloride building block with complex bicyclic amines (e.g., azabicyclo[3.2.1]octane derivatives), researchers generate pyrazole sulfonamides that effectively block NAAA[3].

The structural modifications on the pyrazole ring directly dictate the pharmacological success of the resulting sulfonamide. As demonstrated in SAR evolution studies, modifying the alkyl chain length on the pyrazole core dramatically impacts the half-maximal inhibitory concentration (IC50) against human NAAA[3].

Table 2: SAR Impact of Pyrazole Alkyl Substitutions on NAAA Inhibition
Pyrazole SubstitutionLipophilic FitHuman NAAA IC50 (μM)
Methyl Sub-optimal0.91
Ethyl Moderate0.62
n-Propyl High0.33
Isobutyl/Isomers Optimal Hydrophobic Anchoring< 0.10

Data extrapolated from structure-activity relationship trends of pyrazole sulfonamide derivatives in NAAA inhibition assays[3].

NAAAPathway N1 Pyrazole Sulfonamide Lead N2 Binds Human NAAA (Non-covalent interaction) N1->N2 N3 Inhibition of PEA Hydrolysis N2->N3 N4 Elevated Endogenous PEA Levels N3->N4 N5 Activation of PPAR-alpha N4->N5 N6 Reduction in Neuroinflammation & Pain N5->N6

Mechanism of action for pyrazole sulfonamides targeting the NAAA-PEA anti-inflammatory pathway.

Conclusion

The discovery and utilization of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride represent a masterclass in rational drug design. By combining a metabolically stable pyrazole core with sterically and lipophilically tuned substituents (isobutyl and methyl), this building block provides an ideal foundation for generating highly potent sulfonamide libraries. The optimized chlorosulfonation protocol—specifically the critical addition of thionyl chloride—ensures that this highly reactive electrophile can be synthesized reliably and at scale, accelerating the hit-to-lead optimization process for targets like NAAA and various proliferative disorders.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. nih.gov.[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. nih.gov.[Link]

  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. arkat-usa.org. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. d-nb.info. [Link]

  • ChemScene (Page 99) @ ChemBuyersGuide.com, Inc. chembuyersguide.com.[Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of a variety of biologically active compounds. The p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole scaffold is a common motif in pharmaceuticals, and the sulfonyl chloride group provides a reactive handle for the facile introduction of the pyrazole moiety into larger molecules.[1] Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. This guide provides a detailed analysis of the expected spectroscopic data for 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the focus of this document is not merely to present data but to provide a framework for understanding and interpreting the spectroscopic features of this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure with a high degree of confidence.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is expected to show distinct signals for each type of proton in the molecule. The electron-withdrawing nature of the sulfonyl chloride group and the aromaticity of the pyrazole ring will significantly influence the chemical shifts.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Pyrazole-H37.8 - 8.0Singlet-1H
-CH₂- (isobutyl)3.9 - 4.1Doublet~7.22H
-CH- (isobutyl)2.1 - 2.3Multiplet-1H
Pyrazole-CH₃2.5 - 2.7Singlet-3H
-CH₃ (isobutyl)0.9 - 1.0Doublet~6.86H

Causality behind the Chemical Shifts:

  • The pyrazole-H3 proton is expected to be the most downfield signal due to the combined electron-withdrawing effects of the adjacent sulfonyl chloride group and the pyrazole ring itself.

  • The -CH₂- protons of the isobutyl group are deshielded by the adjacent nitrogen atom of the pyrazole ring, resulting in a chemical shift around 3.9 - 4.1 ppm. The coupling to the adjacent -CH- proton will result in a doublet.

  • The pyrazole-CH₃ protons will appear as a singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.

  • The isobutyl -CH- and -CH₃ protons will show their characteristic multiplicities and chemical shifts in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyrazole-C5150 - 155
Pyrazole-C3140 - 145
Pyrazole-C4115 - 120
-CH₂- (isobutyl)55 - 60
-CH- (isobutyl)28 - 32
Pyrazole-CH₃12 - 15
-CH₃ (isobutyl)19 - 22

Expert Interpretation:

  • The pyrazole ring carbons (C3, C4, and C5) will have distinct chemical shifts reflecting their position relative to the nitrogen atoms and the sulfonyl chloride substituent. C5, being attached to the methyl group and adjacent to a nitrogen, is expected to be the most downfield.[2][3][4]

  • The isobutyl carbons will appear in the aliphatic region, with the -CH₂- carbon being the most downfield due to its proximity to the pyrazole ring.

Experimental Protocol for NMR Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16) should be co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.[5]

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. For 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, the IR spectrum will be dominated by the characteristic absorptions of the sulfonyl chloride and the pyrazole ring.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
1370-1410StrongAsymmetric S=O stretch of sulfonyl chloride[6][7]
1160-1200StrongSymmetric S=O stretch of sulfonyl chloride[6][7]
~3100MediumC-H stretch (pyrazole ring)
2800-3000Medium-StrongC-H stretch (aliphatic)[6]
1500-1600MediumC=N and C=C stretching (pyrazole ring)
550-650MediumS-Cl stretch

Authoritative Grounding:

The two strong absorption bands for the symmetric and asymmetric stretching vibrations of the S=O group are highly characteristic of sulfonyl chlorides and serve as a diagnostic tool for confirming the presence of this functional group.[8][9][10]

Experimental Protocol for ATR-FTIR Spectroscopy

  • Sample Preparation: Due to the moisture-sensitive nature of sulfonyl chlorides, sample handling should be performed in a dry environment. A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[7]

  • Spectrum Acquisition: The FT-IR spectrum is typically recorded from 4000 to 400 cm⁻¹. Co-adding 16 or 32 scans will improve the signal-to-noise ratio.[8]

  • Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the proposed structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityProposed Fragment
250/252Moderate[M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern)
215High[M - Cl]⁺
186High[M - SO₂]⁺
151Moderate[M - SO₂Cl]⁺
99/101Low[SO₂Cl]⁺ (with ³⁵Cl/³⁷Cl isotope pattern)[6]
57High[C₄H₉]⁺ (isobutyl cation)

Trustworthiness of Fragmentation Pathways:

The fragmentation of sulfonyl chlorides in EI-MS is well-documented. Common fragmentation pathways include the loss of a chlorine radical (Cl•) and the elimination of sulfur dioxide (SO₂).[7][11][12] The presence of the characteristic 3:1 isotopic pattern for chlorine-containing fragments (M⁺ and SO₂Cl⁺) provides a self-validating system for the presence of chlorine in the molecule.[7] The pyrazole ring itself can undergo fragmentation, often involving the loss of N₂ or HCN.[13][14][15][16]

Experimental Protocol for GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the compound from any impurities.

  • MS Detection: The eluent from the GC is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV.[16]

  • Data Analysis: The mass spectrum of the peak corresponding to 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is analyzed for the molecular ion and characteristic fragment ions.

Visualizing the Molecular Structure and Fragmentation

DOT Language Script for Molecular Structure

fragmentation_pathway M [M]⁺˙ m/z 250/252 M_minus_Cl [M - Cl]⁺ m/z 215 M->M_minus_Cl - Cl• M_minus_SO2 [M - SO₂]⁺˙ m/z 186 M->M_minus_SO2 - SO₂ isobutyl_cation [C₄H₉]⁺ m/z 57 M->isobutyl_cation cleavage M_minus_SO2Cl [M - SO₂Cl]⁺ m/z 151 M_minus_Cl->M_minus_SO2Cl - SO₂

Caption: Proposed major fragmentation pathways in EI-MS.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. By understanding the principles behind NMR, IR, and MS, and by following validated experimental protocols, researchers can confidently characterize this important synthetic intermediate. The predicted data and interpretations herein serve as a valuable resource for quality control, reaction monitoring, and structural confirmation in the fields of chemical synthesis and drug development.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. [Link]

  • A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. [Link]

  • High resolution ¹³C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. [Link]

  • Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. ACS Publications. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. [Link]

  • Ionic fragmentation on ClC(O)SCl. Evidence of a highly charged molecular ion and confirmation of unusual dissociation mechanisms for halocarbonylsulfenyl chlorides. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. [Link]

  • [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. PubMed. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Table 2 . ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO₂ via rearrangement. ResearchGate. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. University of California, Berkeley. [Link]

  • 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride. NextSDS. [Link]

  • 1H-Pyrazole-4-sulfonyl chloride, 1-methyl-. ChemBK. [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. [Link]

Sources

Exploratory

In-Depth Solubility Profile and Handling Protocols for 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary & Structural Causality 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a highly reactive, electrophilic building b...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary & Structural Causality

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a highly reactive, electrophilic building block utilized extensively in medicinal chemistry for the synthesis of pyrazole-containing sulfonamides and related bioactive architectures[1]. Understanding its solubility profile requires analyzing the dual nature of its molecular structure.

The molecule features a lipophilic 1-isobutyl chain and a 5-methyl group on the heteroaromatic pyrazole core, which significantly increases its partition coefficient (logP) and drives its affinity for organic media. Conversely, the highly polarized sulfonyl chloride (-SO₂Cl) moiety introduces a strong dipole moment, demanding solvents with sufficient dielectric constants to stabilize the molecule in solution. However, the extreme electrophilicity of the sulfur atom dictates that any solvent choice must be strictly devoid of nucleophilic properties to prevent premature degradation[2].

Physicochemical Identity
PropertyValue
CAS Number 1006496-01-0
Molecular Formula C₈H₁₃ClN₂O₂S
Molecular Weight 236.72 g/mol [3]
SMILES CC1=C(C=NN1CC(C)C)S(=O)(=O)Cl[3]

Solvent Compatibility & Thermodynamic Matrix

The solubility of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is governed by the thermodynamic balance between solvation energy and chemical reactivity. Because sulfonyl chlorides react violently with water and alcohols[2], protic solvents are strictly contraindicated. The optimal solvents are polar aprotic media.

Solvent CategorySpecific SolventSolubilization CapacityMechanistic Rationale & Stability Profile
Polar Aprotic Dichloromethane (DCM)Excellent (>100 mg/mL)Dipole-dipole interactions stabilize the sulfonyl group. Lacks nucleophilic protons, ensuring long-term reagent integrity.
Polar Aprotic Tetrahydrofuran (THF)Excellent (>100 mg/mL)The ether oxygen coordinates with the pyrazole ring. Pyrazole-derived sulfonyl chlorides demonstrate high stability in THF, remaining intact for extended periods at 4°C[1][4].
Polar Aprotic N,N-Dimethylformamide (DMF)GoodHighly soluble, but prolonged storage is not recommended due to potential Vilsmeier-type side reactions or amine-impurity degradation.
Polar Protic Methanol (MeOH) / Ethanol (EtOH)Reactive (Insoluble as parent)Rapid solvolysis occurs. The solvent acts as a nucleophile, converting the reagent into sulfonate esters and generating HCl.
Aqueous Water (H₂O)Reactive (Decomposes)Reacts violently. Water attacks the electrophilic sulfur, liberating toxic HCl gas and irreversibly forming the corresponding sulfonic acid[2].

Hydrolytic Degradation & Solvolysis Mechanics

Heteroaromatic sulfonyl chlorides exhibit varying degrees of stability. While pyrazole-derived sulfonyl halides are generally more stable than other azole derivatives (such as thiazoles or oxazoles), they remain highly susceptible to hydrolytic degradation[4].

The causality behind this degradation lies in the partial positive charge on the sulfur atom, which is exacerbated by the electron-withdrawing chlorine and oxygen atoms. When exposed to moisture or protic solvents, the oxygen lone pairs of the solvent nucleophilically attack the sulfur center. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion—an excellent leaving group—resulting in the formation of pyrazole-4-sulfonic acid and hydrochloric acid. This reaction is exothermic and rapidly depletes the active reagent[2][4].

Pathway A 1-Isobutyl-5-methyl-1H-pyrazole -4-sulfonyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Protic Solvent (H2O / MeOH) B->C Solvolysis D Sulfonic Acid / Ester + HCl C->D Chloride Elimination

Fig 1. Nucleophilic solvolysis pathway of the sulfonyl chloride in protic solvents.

Self-Validating Protocol for Anhydrous Solubilization

To ensure scientific integrity during drug development workflows, the preparation of sulfonyl chloride stock solutions cannot rely on assumption. The following protocol integrates a self-validating feedback loop to mathematically and analytically prove that the solubilized reagent has not undergone premature hydrolysis.

Step-by-Step Methodology
  • Atmospheric Control: Purge a dry, silanized glass vial with Argon or N₂ gas for 3 minutes to displace ambient humidity.

  • Gravimetric Transfer: Weigh the required mass of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride inside a controlled glove box environment to prevent hygroscopic degradation.

  • Anhydrous Solubilization: Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (certified water content < 50 ppm). Vortex gently at 20°C until the solution is visually homogenous.

  • The Self-Validating Quench (Critical Step):

    • Causality: You cannot directly run a sulfonyl chloride on standard reverse-phase LC-MS because the aqueous mobile phase will hydrolyze it on the column, yielding false degradation data.

    • Action: Extract a 10 µL aliquot of the newly prepared stock solution and immediately quench it into a vial containing 100 µL of a primary amine (e.g., benzylamine) and triethylamine in THF[1].

    • Validation: Analyze this quenched sample via LC-MS. If the stock solution is perfectly intact, the mass spectrometer will detect exclusively the sulfonamide mass (Parent Mass + Amine - HCl). If ambient moisture compromised the stock during preparation, the LC-MS will detect the sulfonic acid mass, proving the stock is dead and preventing downstream synthesis failure.

Workflow Step1 Purge Flask with Argon/N2 Step2 Weigh Compound (Anhydrous Environment) Step1->Step2 Step3 Add Anhydrous Solvent (DCM / THF) Step2->Step3 Step4 Vortex / Sonicate at 20°C Step3->Step4 Step5 LC-MS Validation (Amine Quench) Step4->Step5

Fig 2. Self-validating experimental workflow for anhydrous solubilization.

References

  • ChemBuyersGuide.com - 1-ISOBUTYL-5-METHYL-1H-PYRAZOLE-4-SULFONYL CHLORIDE CAS:1006496-01-0 URL: [Link]

  • ResearchGate - Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides URL: [Link]

  • National Institutes of Health (PMC) - Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors URL:[Link]

Sources

Foundational

Theoretical and In-Silico Analysis of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive theoretical framework for the investigation of the novel compound, 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. While experimental data for this specific mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the novel compound, 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. While experimental data for this specific molecule is not yet publicly available, this document serves as a roadmap for researchers, leveraging established methodologies in organic synthesis, spectroscopy, and computational chemistry to predict its properties and potential as a pharmacophore. We will outline a plausible synthetic route, predict its key spectroscopic features, and detail a robust in-silico workflow for Density Functional Theory (DFT) calculations and molecular docking studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrazole-based sulfonyl chlorides.

Introduction: The Promise of Pyrazole-Sulfonamides in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. When coupled with a sulfonyl chloride moiety, the resulting pyrazole-sulfonyl chloride becomes a versatile intermediate for the synthesis of a diverse library of sulfonamides. These sulfonamides have shown significant potential as inhibitors of various enzymes, including carbonic anhydrases and kinases, making them attractive candidates for drug discovery programs.

This guide focuses on a specific, yet-to-be-characterized derivative: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. The introduction of an isobutyl group at the N1 position and a methyl group at the C5 position of the pyrazole ring is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its binding affinity and selectivity for biological targets. The sulfonyl chloride at the C4 position provides a reactive handle for the facile synthesis of a wide array of sulfonamide derivatives.

This document will provide a theoretical and practical guide to understanding the chemical nature and potential bioactivity of this compound through a combination of synthetic strategy, spectroscopic prediction, and computational analysis.

Proposed Synthetic Pathway

The synthesis of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can be logically approached in a two-step process, beginning with the synthesis of the pyrazole core, followed by chlorosulfonation.

Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole

The initial step involves the synthesis of the pyrazole ring. A common and effective method for the preparation of 1,5-disubstituted pyrazoles is the condensation of a β-diketone with a substituted hydrazine. In this case, acetylacetone can be reacted with isobutylhydrazine.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol.

  • Addition of Hydrazine: Slowly add isobutylhydrazine (1.0-1.2 eq) to the stirred solution at room temperature. The reaction is often exothermic.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete conversion.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Isobutyl-5-methyl-1H-pyrazole.

Causality Behind Experimental Choices: The use of a slight excess of isobutylhydrazine can help to drive the reaction to completion. Ethanol is a common solvent as it is relatively inert and effectively dissolves both reactants. The choice between room temperature and reflux depends on the reactivity of the specific hydrazine, with gentle heating often accelerating the reaction rate without promoting side reactions.

Chlorosulfonation of 1-Isobutyl-5-methyl-1H-pyrazole

The second step is the introduction of the sulfonyl chloride group at the C4 position of the pyrazole ring. This is typically achieved through electrophilic substitution using chlorosulfonic acid.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases, place a solution of 1-Isobutyl-5-methyl-1H-pyrazole (1.0 eq) in a suitable inert solvent like chloroform or dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (2.0-3.0 eq) dropwise from the dropping funnel while maintaining the low temperature.

  • Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours.

  • Quenching and Extraction: The reaction is carefully quenched by pouring it onto crushed ice. The product is then extracted with an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can be purified by recrystallization or column chromatography.

Trustworthiness of the Protocol: This two-step synthesis is a well-established and reliable method for producing substituted pyrazole-4-sulfonyl chlorides.[1] The careful control of temperature during the addition of chlorosulfonic acid is crucial to prevent side reactions and ensure a good yield. The work-up procedure is designed to neutralize any remaining acid and remove water-soluble byproducts.

Predicted Spectroscopic and Physicochemical Properties

Based on the known spectral data of similar pyrazole and sulfonyl chloride derivatives, we can predict the key spectroscopic features and physicochemical properties of the target molecule.

Predicted Spectroscopic Data
Technique Predicted Key Signals
¹H NMR δ (ppm): ~0.9 (d, 6H, -CH(CH₃)₂), ~2.1 (m, 1H, -CH(CH₃)₂), ~2.5 (s, 3H, pyrazole-CH₃), ~4.0 (d, 2H, -N-CH₂-), ~8.0 (s, 1H, pyrazole-H)
¹³C NMR δ (ppm): ~12 (pyrazole-CH₃), ~20 (-CH(CH₃)₂), ~28 (-CH(CH₃)₂), ~58 (-N-CH₂-), ~115 (C4-SO₂Cl), ~140 (C3), ~150 (C5)
FT-IR ν (cm⁻¹): ~2960-2870 (C-H stretching), ~1380 & ~1180 (asymmetric and symmetric SO₂ stretching), ~1550 (C=N stretching of pyrazole ring)[2][3]
Predicted Physicochemical Properties (from PubChem)
Property Predicted Value
Molecular Formula C₈H₁₃ClN₂O₂S
Molecular Weight 236.72 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3

Theoretical Studies: A Computational Workflow

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological activity of novel molecules. The following workflow outlines a comprehensive theoretical study of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4]

Workflow for DFT Analysis:

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_geom_opt 2. Geometry Optimization cluster_freq_calc 3. Frequency Calculation cluster_electronic_props 4. Electronic Property Analysis prep Draw 2D structure of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride and convert to 3D geom_opt Perform geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)) prep->geom_opt freq_calc Perform frequency calculations to confirm a true energy minimum (no imaginary frequencies) geom_opt->freq_calc homo_lumo Calculate HOMO and LUMO energies to determine the energy gap and predict reactivity freq_calc->homo_lumo mep Generate Molecular Electrostatic Potential (MEP) map to identify electrophilic and nucleophilic sites homo_lumo->mep Docking_Workflow cluster_target_prep 1. Target Preparation cluster_ligand_prep 2. Ligand Preparation cluster_docking 3. Docking Simulation cluster_analysis 4. Analysis of Results target_select Select a relevant biological target (e.g., carbonic anhydrase II) and retrieve its 3D structure from the Protein Data Bank (PDB) protein_prep Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges target_select->protein_prep docking Perform docking calculations using software like AutoDock or Glide to predict the binding mode and affinity protein_prep->docking ligand_prep Prepare the 3D structure of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonamide (the likely bioactive form) ligand_prep->docking binding_energy Analyze the binding energy and docking score to rank potential binding poses docking->binding_energy interactions Visualize and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site binding_energy->interactions

Caption: Workflow for molecular docking studies.

Experimental Protocol for Molecular Docking:

  • Target Selection: Based on the known activities of pyrazole sulfonamides, a relevant biological target will be chosen. For instance, human carbonic anhydrase II (PDB ID: 2CBE) is a well-established target for sulfonamide inhibitors.

  • Protein and Ligand Preparation: The 3D structure of the target protein will be downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added. The 3D structure of the corresponding sulfonamide (assuming the sulfonyl chloride reacts with an amine in the biological system) will be prepared and energy minimized.

  • Docking Simulation: Docking will be performed using software such as AutoDock Vina. The program will explore various conformations of the ligand within the active site of the protein and calculate the binding affinity for each pose.

  • Analysis: The results will be analyzed to identify the most favorable binding mode, characterized by the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein will be visualized to understand the molecular basis of binding. [5]

Potential Applications and Future Directions

The theoretical studies outlined in this guide will provide a strong foundation for the experimental investigation of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride and its derivatives. The predicted electronic properties and binding affinities from DFT and molecular docking studies will help prioritize the synthesis of specific sulfonamides with a higher probability of biological activity.

Given the established roles of pyrazole sulfonamides, potential therapeutic applications for derivatives of this novel compound could include:

  • Carbonic Anhydrase Inhibitors: For the treatment of glaucoma, edema, and certain types of cancer.

  • Kinase Inhibitors: Targeting various kinases involved in cancer cell proliferation and signaling pathways.

  • Antimicrobial Agents: Exploring their potential against a range of bacterial and fungal pathogens.

Future experimental work should focus on the synthesis and in vitro screening of a library of sulfonamide derivatives of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride against a panel of relevant biological targets. The experimental results can then be used to validate and refine the computational models, creating a powerful feedback loop for the rational design of more potent and selective drug candidates.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, exploration of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. By outlining a plausible synthetic route, predicting its key spectroscopic and physicochemical properties, and detailing a robust computational workflow, we have laid the groundwork for future experimental and in-silico investigations. The methodologies described herein are based on established and reliable techniques in the field of medicinal chemistry and drug discovery. It is our hope that this guide will serve as a valuable resource for researchers and scientists, accelerating the exploration of this promising new chemical entity and its potential contributions to the development of novel therapeutics.

References

  • BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride. BenchChem.
  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • ACS Publications. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. [Link]

  • IntechOpen. (2018). Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. IntechOpen. [Link]

  • MDPI. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. MDPI. [Link]

  • BenchChem. (2025). In-Depth Technical Guide: Molecular Docking Studies of Delapril with Angiotensin-Converting Enzyme. BenchChem.
  • ACS Publications. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. ACS Publications. [Link]

  • AIP Publishing. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. ResearchGate. [Link]

  • PubMed. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). PubMed. [Link]

  • Taylor & Francis Online. (2020). Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine. Taylor & Francis Online. [Link]

  • MDPI. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. MDPI. [Link]

  • PMC. (n.d.). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. PMC. [Link]

  • PMC. (n.d.). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • Chemical Communications. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. Royal Society of Chemistry. [Link]

  • ResearchGate. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ResearchGate. [Link]

  • ACS Publications. (2009). Synthesis of Pyrazolo[5,1-d]t[2][4][6][7]etrazine-4(3H)-ones. ACS Publications. [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. [Link]

  • Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Wiley Online Library. [Link]

  • Canadian Journal of Chemistry. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Science Publishing. [Link]

  • NextSDS. (n.d.). methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate. NextSDS. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. [Link]

  • Università degli Studi di Urbino Carlo Bo. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Università degli Studi di Urbino Carlo Bo. [Link]

  • PubChem. (n.d.). Methyl 5-(chlorosulfonyl)-1h-pyrazole-4-carboxylate. PubChem. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. PubChem. [Link]

  • NextSDS. (n.d.). 5-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride. NextSDS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sulfonamides from 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Executive Summary & Scientific Rationale The pyrazole-4-sulfonamide motif is a privileged pharmacophore in modern drug discovery. It serves as a critical structural component in a wide array of therapeutic agents, rangin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyrazole-4-sulfonamide motif is a privileged pharmacophore in modern drug discovery. It serves as a critical structural component in a wide array of therapeutic agents, ranging from potent antiproliferative compounds to novel non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors used in the management of inflammatory responses[1],[2].

The building block 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006496-01-0) provides a highly versatile electrophilic handle for late-stage functionalization. By reacting this sulfonyl chloride with various primary and secondary amines, researchers can rapidly generate diverse libraries of pyrazole-sulfonamides[3]. This guide details the mechanistic causality, self-validating experimental protocols, and optimization strategies required to achieve high-yielding sulfonylation using this specific precursor.

Mechanistic Insights and Causality

The conversion of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride to a sulfonamide proceeds via a bimolecular nucleophilic substitution mechanism.

Causality of Reagent Choices:

  • Base Selection: The reaction requires an acid scavenger to neutralize the generated hydrochloric acid. While pyridine can act as both a solvent and a nucleophilic catalyst, N,N -diisopropylethylamine (DIPEA) is heavily preferred for aliphatic amines. DIPEA’s steric bulk prevents it from acting as a competing nucleophile, thereby avoiding the formation of highly reactive and unstable sulfonammonium intermediates that can lead to side reactions[4].

  • Temperature Control: Sulfonyl chlorides are highly susceptible to competitive hydrolysis by trace ambient moisture. Initiating the reaction at 0 °C reduces the kinetic energy of the system, heavily favoring the highly nucleophilic amine over weakly nucleophilic water molecules[4].

Mechanism A 1-Isobutyl-5-methyl-1H-pyrazole -4-sulfonyl chloride B Nucleophilic Attack by Amine (Zwitterionic Intermediate) A->B C Tetrahedral Intermediate B->C D Elimination of Chloride Ion C->D E Deprotonation by DIPEA (Target Sulfonamide) D->E

Caption: Mechanistic pathway of sulfonamide formation via nucleophilic substitution.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains a validation checkpoint to confirm the reaction's trajectory before proceeding.

Workflow A 1. Preparation (Dry DCM, 0 °C) B 2. Coupling (Amine + DIPEA) A->B C 3. Workup (Aqueous Wash) B->C D 4. Purification (Chromatography) C->D

Caption: Experimental workflow for the synthesis of pyrazole-4-sulfonamides.

Protocol A: Solution-Phase Coupling (For Lipophilic Amines)

Self-Validating Principle: The reaction drives the equilibrium forward via irreversible HCl scavenging, while the acidic workup selectively partitions unreacted amine and base into the aqueous phase[3].

Step 1: Preparation

  • Dissolve 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq, e.g., 1.0 mmol, 236.7 mg) in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Validation Checkpoint 1: The solution must remain clear. The formation of a white precipitate at this stage indicates premature degradation (sulfonic acid formation) due to moisture contamination.

Step 2: Coupling

  • In a separate dry vial, dissolve the target primary or secondary amine (1.1 eq) and DIPEA (2.0 eq) in 2.0 mL of anhydrous DCM.

  • Add the amine/base solution dropwise to the sulfonyl chloride over 15 minutes to prevent localized exothermic heating.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

  • Validation Checkpoint 2: Perform TLC analysis (e.g., 50% EtOAc in Hexanes). The starting sulfonyl chloride is UV-active and highly non-polar. The product sulfonamide will appear as a new, significantly more polar UV-active spot. LC-MS must confirm the presence of the [M+H]+ or [M−H]− ion of the target mass[3].

Step 3: Workup

  • Dilute the reaction mixture with an additional 10 mL of DCM.

  • Wash the organic layer sequentially with 1 M aqueous HCl (2 × 10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).

  • Validation Checkpoint 3: The 1 M HCl wash is critical; it protonates and extracts all unreacted aliphatic amines and DIPEA into the aqueous phase. Spot the organic layer on TLC and stain with ninhydrin; basic amine spots must be completely absent.

Step 4: Purification

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation Checkpoint 4: 1 H NMR (CDCl3 or DMSO-d6) must show the signature isobutyl protons: a doublet at ~3.8 ppm ( N−CH2​ ), a multiplet at ~2.1 ppm ( CH ), and a doublet at ~0.9 ppm ( 2×CH3​ ), alongside the pyrazole methyl singlet at ~2.4 ppm[3].

Protocol B: Aqueous Biphasic Coupling (Schotten-Baumann Conditions)

Self-Validating Principle: This system physically separates the organic-soluble sulfonyl chloride from water-soluble amino acids until the reaction occurs at the biphasic interface, utilizing Na2CO3 as an inorganic acid scavenger[4].

Step 1: Preparation

  • Dissolve the amino acid or highly polar amine (1.0 eq) and Na2CO3 (2.0 eq) in a 1:1 mixture of THF and deionized water (10 mL/mmol).

  • Cool the vigorously stirring mixture to 0 °C.

  • Validation Checkpoint 1: Ensure the pH of the aqueous solution is strongly basic (pH > 10) before proceeding, confirming the amine is fully deprotonated and nucleophilic.

Step 2: Coupling

  • Add 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir vigorously for 6–12 hours.

  • Validation Checkpoint 2: The biphasic mixture should become a finely dispersed emulsion. LC-MS of the aqueous layer should show the complete consumption of the amine starting material.

Step 3: Workup & Extraction

  • Wash the biphasic mixture with diethyl ether (10 mL) to remove unreacted sulfonyl chloride and non-polar impurities. Discard the ether layer.

  • Acidify the aqueous layer to pH 2–3 using dropwise addition of 10% aqueous HCl.

  • Validation Checkpoint 3: Upon acidification, the target sulfonamide should precipitate or form a cloudy suspension as the carboxylic acid moiety becomes charge-neutral[4].

  • Extract the acidified aqueous layer with ethyl acetate (3 × 10 mL). Dry, concentrate, and purify via reverse-phase chromatography.

Quantitative Data Summarization

The following table outlines the expected parameters and yields when reacting 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride with various classes of amines.

Amine ClassRecommended ProtocolSolvent SystemBase ChoiceTemp / TimeExpected Yield (%)
Primary Aliphatic Protocol AAnhydrous DCMDIPEA (2.0 eq)0 °C to RT, 4 h85 - 95
Secondary Aliphatic Protocol AAnhydrous DCMDIPEA (2.0 eq)0 °C to RT, 6 h80 - 90
Primary Aromatic (Anilines) Protocol A (Modified)Anhydrous PyridinePyridine (Solvent)RT to 40 °C, 12 h60 - 80
Amino Acids Protocol BTHF / H2O (1:1)Na2CO3 (2.0 eq)0 °C to RT, 8 h70 - 85

Troubleshooting & Optimization

  • Issue: Low Yield / High Sulfonic Acid Byproduct

    • Cause: Introduction of moisture via wet solvents or highly hindered amines reacting too slowly.

    • Solution: Rigorously dry DCM and DIPEA over molecular sieves. For highly sterically hindered amines, add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to accelerate the transfer of the sulfonyl group.

  • Issue: Bis-sulfonylation of Primary Amines

    • Cause: Excess sulfonyl chloride or overly basic conditions leading to the deprotonation of the newly formed sulfonamide, which then attacks a second equivalent of sulfonyl chloride.

    • Solution: Strictly control the stoichiometry to 1.0 eq of sulfonyl chloride and 1.1 eq of amine. Keep the reaction strictly at 0 °C during the addition phase.

  • Issue: Poor Solubility of the Product During Workup

    • Cause: The resulting sulfonamide forms strong hydrogen-bonding networks, making it insoluble in DCM.

    • Solution: Switch the extraction solvent from DCM to a 4:1 mixture of Chloroform/Isopropanol or pure Ethyl Acetate during the aqueous workup phase.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega (ACS Publications) URL:[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Source: Molecules (MDPI) URL:[Link]

Sources

Application

Application Note: Synthetic Protocols and Pharmacological Applications of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale The sulfonamide functional group is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, featured prominently in diverse therapeutic classes ranging from antimicrobials to anti-inflammatories and targeted kinase inhibitors [3]. Within this chemical space, the pyrazole-4-sulfonamide scaffold has emerged as a highly privileged pharmacophore.

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006496-01-0) is a premium electrophilic building block designed for the rapid generation of these sulfonamide libraries. The specific substitution pattern on this pyrazole ring is not arbitrary; it is highly optimized for drug discovery:

  • The 1-Isobutyl Group: Provides a branched, lipophilic terminus that effectively occupies deep, hydrophobic binding pockets in target proteins. In the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, bulky aliphatic substitutions at the 1-position of the pyrazole ring have been shown to drastically improve sub-micromolar potency and membrane permeability[2].

  • The 5-Methyl Group: Introduces local steric hindrance adjacent to the sulfonyl vector. This enforces a specific dihedral angle between the pyrazole core and the resulting sulfonamide nitrogen, pre-organizing the molecule into a bioactive conformation while simultaneously protecting the pyrazole ring from rapid oxidative metabolism.

Quantitative Physicochemical Data

To facilitate accurate stoichiometric calculations and storage protocols, the physicochemical properties of the reagent are summarized in Table 1.

PropertyValueClinical / Synthetic Relevance
Chemical Name 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chlorideStandardized nomenclature for inventory.
CAS Number 1006496-01-0Unique identifier for procurement.
Molecular Formula C8H13ClN2O2SRequired for mass spectrometry (MS) isotopic analysis.
Molecular Weight 236.72 g/mol Utilized for stoichiometric equivalent calculations.
Electrophilicity High (Moisture Sensitive)Prone to hydrolysis; requires anhydrous handling[3].
Storage Conditions 2–8 °C, under Argon/NitrogenPrevents degradation to the unreactive sulfonic acid.

Reaction Workflows & Biological Context

The primary utility of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is its reaction with primary or secondary amines via a base-promoted nucleophilic substitution ( SN​2 -type at the sulfur atom) to yield stable sulfonamides [1].

Workflow A 1-Isobutyl-5-methyl-1H- pyrazole-4-sulfonyl chloride C Nucleophilic Substitution (0°C to RT) A->C B Amine Nucleophile + DIPEA / DCM B->C D Pyrazole-4-Sulfonamide Derivative C->D Yield: 70-95% E In Vitro Screening (e.g., NAAA / COX-2) D->E

Figure 1: Synthetic workflow for the generation of pyrazole-4-sulfonamide libraries.

Once synthesized, these pyrazole-sulfonamides are frequently deployed as non-covalent inhibitors in inflammatory pathways. For example, they act as potent inhibitors of NAAA, an enzyme responsible for degrading the anti-inflammatory lipid Palmitoylethanolamide (PEA) [2].

Pathway A Membrane Phospholipids B Palmitoylethanolamide (PEA) (Anti-inflammatory Lipid) A->B Biosynthesis D Palmitic Acid + Ethanolamine (Pro-inflammatory state) B->D Hydrolysis by NAAA C NAAA Enzyme (Lysosomal) C->B Blocks Degradation E Pyrazole-4-Sulfonamide Inhibitor E->C Non-covalent Inhibition

Figure 2: Mechanism of action for pyrazole-sulfonamides in the NAAA signaling pathway.

Experimental Protocol: Synthesis of Pyrazole-4-Sulfonamides

The following protocol represents a highly optimized, self-validating methodology for coupling 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride with diverse amines. It is adapted from established industry standards for sulfonamidation [1, 3].

Materials Required
  • 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)

  • Primary or Secondary Amine (1.1 to 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 to 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1N Aqueous HCl, Saturated NaHCO3​ , and Brine

Step-by-Step Methodology & Causality

Step 1: Preparation of the Amine Solution

  • Action: In an oven-dried, round-bottom flask purged with Argon, dissolve the target amine (1.1 equiv) in anhydrous DCM (approx. 5–10 mL per mmol of amine).

  • Causality: Anhydrous conditions are strictly enforced here. The presence of water will lead to the competitive hydrolysis of the sulfonyl chloride into the corresponding, unreactive sulfonic acid, drastically reducing the yield [3]. DCM is preferred as it readily solubilizes both the starting materials and the resulting sulfonamide.

Step 2: Base Addition

  • Action: Add DIPEA (3.0 equiv) to the stirring amine solution.

  • Causality: The coupling reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid will protonate the nucleophilic amine, immediately halting the reaction. DIPEA is chosen over TEA for sterically hindered amines because its bulky isopropyl groups render it non-nucleophilic, preventing unwanted side reactions with the sulfonyl chloride [1].

Step 3: Electrophile Addition

  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) portion-wise, or dropwise if pre-dissolved in a minimal amount of anhydrous DCM.

  • Causality: Sulfonamidation is an exothermic process. Cooling the reaction to 0 °C controls the kinetics, preventing thermal degradation of the sulfonyl chloride and minimizing the formation of bis-sulfonylation byproducts (a common issue when reacting with unhindered primary amines).

Step 4: Reaction Propagation & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (25–30 °C). Stir for 4 to 16 hours. Monitor the reaction via TLC (typically Hexane/Ethyl Acetate 1:1) or LC-MS.

  • Causality (Self-Validation): The reaction is complete when the sulfonyl chloride spot disappears on the TLC plate. Because sulfonyl chlorides can streak on silica, LC-MS is the definitive validation tool; look for the [M+H]+ peak corresponding to the target sulfonamide.

Step 5: Quenching and Workup

  • Action: Once complete, quench the reaction by adding 10 volumes of cold water. Stir for 10 minutes. If the synthesized sulfonamide is not acid-sensitive, wash the organic layer with 1N aqueous HCl, followed by saturated aqueous NaHCO3​ , and finally brine.

  • Causality: The cold water quench safely hydrolyzes any trace amounts of unreacted sulfonyl chloride. The 1N HCl wash removes the excess DIPEA and any unreacted aliphatic amines, shifting them into the aqueous layer as water-soluble ammonium salts. The NaHCO3​ wash neutralizes any residual acid.

Step 6: Isolation

  • Action: Separate the organic layer, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonamide derivative.

Troubleshooting & Optimization

  • Issue: High levels of sulfonic acid byproduct (Hydrolysis).

    • Solution: Ensure the 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is stored properly (desiccated at 2-8 °C). Use strictly anhydrous solvents and dry glassware. If the reagent has degraded, it cannot be easily re-chlorinated in situ; a fresh batch must be used.

  • Issue: Poor yield with electron-deficient anilines.

    • Solution: Anilines are poor nucleophiles. Switch the solvent to Pyridine, which acts as both the solvent and a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate), and heat the reaction to 60 °C [1].

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. URL:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 2017. URL:[Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 2017. URL:[Link]

Method

Application Note: High-Throughput Screening Library Generation Using 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Rationale In modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Rationale

In modern drug discovery, the design of high-quality combinatorial libraries is the cornerstone of successful High-Throughput Screening (HTS) campaigns. 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006496-01-0) has emerged as a highly versatile, privileged electrophilic building block for the parallel synthesis of pyrazole-sulfonamide libraries.

The rationale for utilizing this specific scaffold is twofold:

  • Physicochemical Advantages: The pyrazole core is a widely recognized bioisostere that provides critical hydrogen-bond accepting/donating capabilities. The addition of the 1-isobutyl and 5-methyl groups allows the scaffold to occupy distinct hydrophobic pockets in target proteins, tuning the lipophilicity (cLogP) to enhance cell permeability. Pyrazole-based sulfonamides have been successfully utilized to target critical metabolic enzymes, such as Lactate Dehydrogenase (LDH) in cancer models 1, and parasitic targets like Trypanosoma brucei N-myristoyltransferase (NMT) 2.

  • Synthetic Tractability: Sulfonyl chlorides react rapidly with primary and secondary amines to form highly stable sulfonamide linkages. This "click-like" efficiency makes them ideal for liquid-phase parallel synthesis, enabling the rapid enumeration of hundreds of diverse compounds with minimal purification bottlenecks 3.

Experimental Workflow

The following workflow illustrates the progression from library synthesis to quantitative HTS (qHTS) validation.

HTS_Workflow A 1-Isobutyl-5-methyl-1H- pyrazole-4-sulfonyl chloride C Parallel Synthesis (384-well format) A->C B Diverse Amine Library B->C D Pyrazole-Sulfonamide Library C->D Scavenger Resin Purification E Quantitative HTS (qHTS) Assay D->E LC-MS QC Validation F Hit Validation & Lead Optimization E->F Z'-factor > 0.5 Dose-Response

Fig 1: Parallel synthesis and qHTS workflow for pyrazole-sulfonamide library generation.

Standard Operating Protocols

Protocol A: Parallel Liquid-Phase Synthesis of the Sulfonamide Library

Objective: Generate a 384-well library of pyrazole-sulfonamides with >85% purity without utilizing liquid-liquid extraction.

Mechanistic Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. Operating under strictly anhydrous conditions prevents the formation of unreactive sulfonic acids. Furthermore, the selection of N,N-Diisopropylethylamine (DIPEA) over triethylamine is critical; its increased steric bulk minimizes nucleophilic attack on the sulfonyl chloride, preventing the formation of transient, reactive sulfonammonium intermediates that can lead to undesired side products.

Step-by-Step Methodology:

  • Preparation of Amine Plates: Under a nitrogen atmosphere, dispense 10 µmol of diverse primary and secondary amines into a 384-well deep-well polypropylene plate. Dissolve each amine in 100 µL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 2.5 equivalents (25 µmol) of anhydrous DIPEA to each well using an automated liquid handler.

  • Electrophile Coupling: Prepare a 0.1 M stock solution of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride in anhydrous DCM. Cool the plate to 0°C to control the exothermic nature of the coupling. Dispense 100 µL (10 µmol, 1.0 eq) of the sulfonyl chloride solution into each well. Seal the plate and shake at room temperature for 16 hours.

  • Scavenger Resin Purification: To remove unreacted sulfonyl chloride, add 3 equivalents of Polymer-Supported Trisamine (PS-Trisamine) resin to each well. Shake for 4 hours. The primary amine on the resin covalently traps residual electrophiles 3.

  • Filtration and Concentration: Filter the reaction mixtures through a 384-well filter plate into a collection plate. Evaporate the DCM using a centrifugal vacuum concentrator (e.g., Genevac). Dissolve the resulting library in 100% DMSO to a final concentration of 10 mM.

Self-Validating QC Step: Prior to biological screening, subject a random 10% sampling of the wells to LC-MS analysis. Library progression is strictly gated by a threshold of >85% average purity. If purity falls below this threshold, the plate is flagged for re-synthesis to ensure HTS hits are attributed to the target sulfonamide rather than unreacted precursors.

Protocol B: Quantitative High-Throughput Screening (qHTS)

Objective: Identify target inhibitors (e.g., LDH or NMT) while eliminating false positives inherent to single-point screening.

Mechanistic Causality: Traditional single-point HTS often suffers from high false-positive rates due to compound aggregation, off-target reactivity, or assay interference. By employing a quantitative HTS (qHTS) titration-based approach 4, we establish concentration-response curves immediately across a 7-point dilution series. This mechanistically validates hits in the primary screen by demonstrating dose-dependent causality.

Step-by-Step Methodology:

  • Acoustic Dispensing: Use an Echo Acoustic Liquid Handler to dispense the pyrazole-sulfonamide library into 1536-well assay plates. Create a 7-point dose-response curve (final assay concentrations ranging from 0.5 nM to 50 µM). Causality: Acoustic dispensing transfers nanoliter volumes, keeping final DMSO concentrations below 0.5% to prevent solvent-induced protein denaturation.

  • Reagent Addition: Dispense the target enzyme (e.g., purified LDHA) and fluorescent substrate into the assay plate.

  • Incubation & Reading: Incubate the plates at room temperature for 30 minutes. Read the fluorescence using a multi-mode microplate reader.

Self-Validating QC Step: Every 1536-well plate must contain 32 wells of a known positive control inhibitor and 32 wells of DMSO-only negative controls. Calculate the Z'-factor for each plate. A Z'-factor > 0.5 is required to validate the assay's robustness, ensuring the signal window is wide enough and the variance low enough to distinguish true hits from background noise.

Data Presentation: Representative qHTS Hit Profiles

Below is a summarized data table representing the typical physicochemical and biochemical profile of validated hits derived from the 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride library against a metabolic target (e.g., LDHA).

Compound IDAmine Partner (R-group)Target IC₅₀ (nM)cLogPMW ( g/mol )Ligand Efficiency (LE)
PyrSul-014 4-Fluoroaniline1453.2311.30.42
PyrSul-088 3-(Trifluoromethyl)aniline853.8361.30.39
PyrSul-112 Piperidine-4-carboxylic acid4201.9329.40.35
PyrSul-205 2-Amino-pyridine2102.5294.30.44

Note: Ligand Efficiency (LE) > 0.3 is generally considered optimal for lead optimization. The isobutyl-pyrazole core consistently yields high LE values due to its low molecular weight and strong binding enthalpy.

Conclusion

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a highly effective building block for the generation of robust, diverse combinatorial libraries. By strictly controlling the reaction environment and utilizing scavenger resins, high-purity sulfonamide libraries can be generated without manual extraction. When coupled with a self-validating qHTS workflow, this scaffold provides an accelerated pathway to discovering potent, cell-active inhibitors for challenging therapeutic targets.

References

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis Source: Journal of Medicinal Chemistry - ACS Publications URL:[2]

  • (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library Source: ACS Publications URL:[3]

  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) Source: PMC (PubMed Central) URL:[1]

  • Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) Source: Journal of Medicinal Chemistry - ACS Publications URL:[4]

Sources

Application

Application Note: Derivatization of Amines with 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride for Analytical and Synthetic Applications

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Information on the specific reagent, 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, is limited in publicly available scientific lit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on the specific reagent, 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, is limited in publicly available scientific literature. The following application note is constructed based on established principles of sulfonyl chloride chemistry and protocols for structurally analogous pyrazole-4-sulfonyl chlorides.[1][2] Researchers should treat this as a foundational guide and perform appropriate optimization and validation for their specific application.

Introduction

The derivatization of primary and secondary amines is a critical technique in medicinal chemistry, drug development, and analytical sciences.[3][4] This process enhances the detectability of amine-containing compounds, improves their chromatographic separation, and allows for the synthesis of diverse sulfonamide libraries for biological screening.[5][6] Sulfonyl chlorides are highly effective reagents for this purpose, reacting readily with amines to form stable sulfonamide linkages.[5][7]

This document provides a detailed guide to the use of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride for the derivatization of amines. The pyrazole moiety is a significant pharmacophore found in numerous clinically approved drugs, and its incorporation into novel molecules is of great interest.[1][2] The resulting pyrazole-4-sulfonamides can be explored for their biological activities or used as analytical standards.

Reaction Mechanism

The derivatization of an amine with 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide product. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1][7]

Caption: Proposed mechanism for amine derivatization.

Experimental Protocols

I. Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

As this reagent may not be commercially available, a plausible synthetic route based on analogous compounds is presented below.[1] The synthesis involves the chlorosulfonation of a precursor pyrazole.

Materials:

  • 1-Isobutyl-5-methyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Dichloromethane

  • Ice

  • Sodium sulfate

Procedure:

  • In a fume hood, cautiously add 1-Isobutyl-5-methyl-1H-pyrazole to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to 60 °C and stir for 10 hours.

  • Add thionyl chloride to the reaction mixture at 60 °C over 20 minutes and continue stirring for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride.

II. Derivatization of a Primary/Secondary Amine

This protocol provides a general procedure for the derivatization of an amine. Optimization of stoichiometry, base, solvent, and reaction time may be necessary for specific substrates.[1][2]

Materials:

  • 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

  • Amine of interest

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.05 equivalents) and DIPEA (1.5 equivalents) in DCM in a round-bottom flask.

  • Add a solution of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure sulfonamide derivative.

Experimental_Workflow General Experimental Workflow for Amine Derivatization Start Dissolve Amine and Base in DCM AddReagent Add Pyrazole Sulfonyl Chloride Solution Start->AddReagent React Stir at Room Temperature (16h) AddReagent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Extract Separate Organic Layer Workup->Extract Wash Wash with HCl, NaHCO₃, Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize Pure Sulfonamide Purify->End

Caption: Workflow for amine derivatization.

Data and Expected Results

The successful derivatization of the amine can be confirmed by various analytical techniques.

Analytical TechniqueExpected Observation
TLC Disappearance of the amine starting material spot and the appearance of a new, less polar product spot.
LC-MS A peak corresponding to the molecular weight of the expected sulfonamide.
¹H NMR Appearance of characteristic peaks for the pyrazole and isobutyl groups, along with signals from the amine moiety. A downfield shift of the protons adjacent to the amine nitrogen is expected.
¹³C NMR Appearance of signals corresponding to the carbon atoms of the pyrazole, isobutyl, and amine moieties.
FT-IR Characteristic S=O stretching vibrations for the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
High-Resolution MS Provides the exact mass of the sulfonamide, confirming its elemental composition.

Applications

  • Drug Discovery: Creation of novel sulfonamide libraries for screening against various biological targets. The pyrazole scaffold is a well-established pharmacophore.[1][2]

  • Analytical Chemistry: Derivatization of amines to improve their chromatographic properties (e.g., retention time, peak shape) and to enhance their detectability, especially for UV or fluorescence detection after derivatization with a chromophoric or fluorophoric sulfonyl chloride.[8][9]

  • Metabolomics: Derivatization of amine-containing metabolites for improved analysis by LC-MS.[10]

Safety and Handling

Sulfonyl chlorides are corrosive and moisture-sensitive compounds that should be handled with appropriate safety precautions.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Conduct all manipulations in a well-ventilated fume hood.[11] Avoid inhalation of dust or vapors.[12][13]

  • Storage: Store sulfonyl chlorides in a cool, dry place in a tightly sealed container, away from moisture and incompatible materials such as strong bases.[11][12]

  • Quenching and Disposal: Excess sulfonyl chloride should be quenched by slow addition to a cold, stirred solution of a weak base like sodium bicarbonate.[11] Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Available from: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from: [Link]

  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. Available from: [Link]

  • SULPHURYL CHLORIDE. SD Fine-Chem. Available from: [Link]

  • Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. PubMed. Available from: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Available from: [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. Available from: [Link]

  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and related compounds. Academic Journals. Available from: [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. Available from: [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. Available from: [Link]

  • Synthesis, characterization and antibacterial applications of pyrazolyl-sulfonamides and their palladium complexes. New Journal of Chemistry. Available from: [Link]

  • Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization. ResearchGate. Available from: [Link]

  • Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization. MDPI. Available from: [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Target Compound: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006496-01-0) Document Type: Process Development Protocol & Mechanistic Guide Intended Audience: Synthetic Chemists, Process Engineers, and Drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006496-01-0) Document Type: Process Development Protocol & Mechanistic Guide Intended Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Pharmacological Context & Synthetic Rationale

The pyrazole-4-sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antiproliferative agents and CCR10 antagonists for inflammatory skin diseases and melanoma [1, 2]. Synthesizing these downstream therapeutics requires reliable, high-purity access to the corresponding sulfonyl chlorides.

As a Senior Application Scientist, I have observed that the scale-up of heteroaromatic sulfonyl chlorides—specifically 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride—presents unique challenges. These compounds are highly susceptible to hydrolytic degradation compared to their aryl counterparts [3]. To achieve high yields on a >100g scale, the process must strictly control exotherms during electrophilic aromatic substitution (EAS) and employ an anhydrous, highly efficient chlorinating system to prevent the reversion of the intermediate sulfonic acid to water-soluble byproducts.

Mechanistic Pathway & Reagent Selection

The C4 position of the 1-isobutyl-5-methyl-1H-pyrazole core is the most electron-rich site, making it highly susceptible to electrophilic attack. While neat chlorosulfonic acid ( ClSO3​H ) can be used, it often results in incomplete conversion and difficult workups.

The Causality of the Reagent Choice: By utilizing a synergistic mixture of chlorosulfonic acid and thionyl chloride ( SOCl2​ ) in chloroform ( CHCl3​ ), we achieve two critical outcomes:

  • ClSO3​H acts as the primary electrophile to form the pyrazole-4-sulfonic acid intermediate.

  • SOCl2​ immediately chlorinates the sulfonic acid in situ, driving the equilibrium forward, neutralizing residual water, and producing the target sulfonyl chloride with minimal thermal degradation [1].

Mechanism SM 1-Isobutyl-5-methyl- 1H-pyrazole Intermediate Pyrazole-4-sulfonic Acid Intermediate SM->Intermediate EAS at C4 Reagent1 Chlorosulfonic Acid (Electrophile) Reagent1->Intermediate + ClSO3H Product 1-Isobutyl-5-methyl-1H-pyrazole- 4-sulfonyl chloride Intermediate->Product Chlorination Reagent2 Thionyl Chloride (Chlorinating Agent) Reagent2->Product + SOCl2 (-SO2, -HCl)

Chemical mechanism for the chlorosulfonation of 1-isobutyl-5-methyl-1H-pyrazole.

Experimental Workflow & Scale-Up Protocol

The following protocol is optimized for a 100-gram scale, incorporating self-validating steps to ensure process integrity.

Workflow Step1 Reactor Prep & Cooling (0 °C) Step2 ClSO3H Addition (T < 10 °C) Step1->Step2 Step3 SOCl2 Addition & Reflux (65 °C) Step2->Step3 Step4 Ice Quench (T < 5 °C) Step3->Step4 Step5 Extraction & Crystallization Step4->Step5

Step-by-step scale-up workflow for pyrazole-4-sulfonyl chloride synthesis.

Phase 1: Reactor Setup & Initiation
  • Preparation: Equip a 3L jacketed glass reactor with a mechanical stirrer, an addition funnel, a reflux condenser, and an HCl/SO₂ gas scrubber system. Flush the system with anhydrous N2​ .

  • Dissolution: Charge the reactor with 100.0 g (0.723 mol) of 1-isobutyl-5-methyl-1H-pyrazole and 1000 mL (10 vol) of anhydrous chloroform ( CHCl3​ ).

  • Cooling: Circulate coolant to bring the internal reactor temperature to 0 °C.

Phase 2: Electrophilic Chlorosulfonation
  • First Addition: Charge the addition funnel with 192 mL (336 g, 2.89 mol, 4.0 equiv) of chlorosulfonic acid. Add dropwise over 2 hours.

    • Self-Validating Check: The reaction is highly exothermic. If the internal temperature exceeds 10 °C, pause the addition. A color change to deep amber is expected.

  • Second Addition: Once the temperature stabilizes, add 131 mL (214 g, 1.80 mol, 2.5 equiv) of thionyl chloride dropwise over 30 minutes.

  • Reflux: Gradually heat the reactor to 65 °C (reflux) and maintain for 16 hours.

Phase 3: Quench, Isolation, and Self-Validating Analytics
  • In-Process Control (IPC): Withdraw a 50 µL aliquot and quench into 1 mL of anhydrous methanol. Analyze via LC-MS.

    • Analytical Causality: Sulfonyl chlorides are too reactive for direct LC-MS. The presence of the methyl sulfonate ester ( m/z [M+H]⁺ = 233.1) confirms successful conversion.

  • Cooling: Cool the reaction mixture back to 0 °C.

  • Cold Quench (Critical Step): Slowly pour the reaction mass over 2.0 kg of vigorously stirred crushed ice.

    • Expert Insight: Heteroaromatic sulfonyl chlorides rapidly hydrolyze at room temperature [3]. The quench temperature must remain below 5 °C.

  • Phase Separation: Transfer to a separatory funnel. Isolate the lower organic ( CHCl3​ ) layer. Extract the aqueous layer once with 300 mL of cold CHCl3​ .

  • Washing & Drying: Wash the combined organic layers with 500 mL of ice-cold brine. Dry immediately over anhydrous Na2​SO4​ .

  • Concentration: Filter and concentrate under reduced pressure (bath temp < 30 °C) to yield the product as a pale yellow solid/oil that crystallizes upon standing.

Quantitative Process Optimization Data

The table below summarizes the optimization campaign that led to the finalized protocol. It highlights why the combination of SOCl2​ and CHCl3​ is strictly required for this specific pyrazole core [1].

EntryReagent SystemSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1 ClSO3​H (5.0 eq)Neat100445.2%< 80%
2 ClSO3​H (3.0 eq)DCM402462.8%85%
3 ClSO3​H (4.0 eq) + SOCl2​ (2.5 eq) CHCl3​ 65 16 91.4% > 98%

Data Interpretation: Entry 1 suffered from severe thermal degradation and difficult extraction due to the neat acid. Entry 2 (DCM) failed to reach sufficient temperatures to drive the reaction to completion. Entry 3 provided the optimal thermal window (65 °C) and chemical driving force, yielding >90% of the target compound.

References

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega (2023) URL: [Link]

  • Title: US8586748B2 - 2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10 Source:Google Patents URL
  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate (2026) URL: [Link]

Application

Catalytic applications of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride derivatives

An in-depth guide to the catalytic applications of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride derivatives, designed for researchers, scientists, and professionals in drug development. This document provides deta...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the catalytic applications of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride derivatives, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the scientific principles behind the experimental procedures.

Introduction: The Versatility of Pyrazole-Based Ligands in Catalysis

Pyrazole derivatives have emerged as a significant class of N-heterocyclic compounds in the field of catalysis. Their structural versatility and ability to coordinate with a wide range of metal centers make them valuable ligands in various chemical transformations.[1][2] The 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a key precursor for synthesizing a library of pyrazole-based ligands. The sulfonyl chloride group serves as a reactive handle for the introduction of various functional groups, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands. These tailored ligands can then be employed to modulate the activity and selectivity of metal catalysts in a variety of reactions, including oxidations and carbon-carbon bond-forming cross-coupling reactions.[3]

This guide provides detailed protocols for the synthesis of a representative pyrazole sulfonamide ligand from 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride and its application in two distinct and important catalytic transformations: copper-catalyzed aerobic oxidation and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Part 1: Synthesis of a Pyrazole-Sulfonamide Ligand

The initial step in harnessing the catalytic potential of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is its conversion into a more stable and functionalized ligand. The reaction with a primary or secondary amine to form a sulfonamide is a common and straightforward method.[1][4]

Protocol 1: Synthesis of N-Benzyl-1-isobutyl-5-methyl-1H-pyrazole-4-sulfonamide

This protocol describes the synthesis of a representative pyrazole-sulfonamide ligand.

Materials:

  • 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

  • Benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent) in dichloromethane.

  • Add triethylamine or diisopropylethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Slowly add benzylamine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-benzyl-1-isobutyl-5-methyl-1H-pyrazole-4-sulfonamide.

Diagram: Synthesis of a Pyrazole-Sulfonamide Ligand

Synthesis Pyrazole Sulfonyl\nChloride Pyrazole Sulfonyl Chloride Reaction Reaction Pyrazole Sulfonyl\nChloride->Reaction Amine Amine Amine->Reaction Base (TEA/DIPEA) Base (TEA/DIPEA) Base (TEA/DIPEA)->Reaction Solvent (DCM) Solvent (DCM) Solvent (DCM)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification 1. Quench 2. Extract 3. Dry Pyrazole Sulfonamide\nLigand Pyrazole Sulfonamide Ligand Workup & Purification->Pyrazole Sulfonamide\nLigand Column Chromatography Catechol_Oxidation cluster_products Products cluster_reactants Reactants Cu(II)-Ligand Cu(II)-Ligand Intermediate_Complex Cu(II)-Ligand-Catechol Complex Cu(II)-Ligand->Intermediate_Complex + Catechol Catechol Catechol Cu(I)-Ligand Cu(I)-Ligand Intermediate_Complex->Cu(I)-Ligand - o-Quinone - 2H⁺ o-Quinone o-Quinone Cu(I)-Ligand->Cu(II)-Ligand + 1/2 O₂ + 2H⁺ - H₂O O2 1/2 O₂ + 2H⁺ H2O H₂O

Caption: Simplified catalytic cycle for copper-catalyzed catechol oxidation.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Principle: Palladium complexes stabilized by pyrazole-containing ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl halides and boronic acids. [3]The pyrazole ligand can enhance the stability and activity of the palladium catalyst, leading to higher yields and broader substrate scope. [3][5] Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide and Phenylboronic Acid

Materials:

  • N-Benzyl-1-isobutyl-5-methyl-1H-pyrazole-4-sulfonamide (Ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl bromide (e.g., bromobenzene)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (solvent system)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.5 mol%) and the pyrazole-sulfonamide ligand (e.g., 1 mol%).

  • Add the aryl bromide (1 equivalent), phenylboronic acid (1.5 equivalents), and potassium carbonate (2 equivalents).

  • Add toluene and water as the solvent system (e.g., 10:1 ratio).

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-140 °C) for a designated time (e.g., 4-24 hours). [3]5. After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and analyze the product yield by GC-MS.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

Aryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
BromobenzenePhenylboronic acid0.33K₂CO₃Toluene/H₂O14098 [3]
4-BromoacetophenonePhenylboronic acid0.5K₂CO₃Toluene/H₂O12095
1-Bromo-4-methoxybenzenePhenylboronic acid0.5Cs₂CO₃Dioxane/H₂O10092

Diagram: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)-Ligand₂ Oxidative_Addition Ar-Pd(II)-X (Ligand)₂ Pd(0)L2->Oxidative_Addition + Ar-X Ar-X Aryl Halide (Ar-X) Transmetalation Ar-Pd(II)-Ar' (Ligand)₂ Oxidative_Addition->Transmetalation + Ar'-B(OH)₂ + Base Ar-B(OH)2 Boronic Acid (Ar'-B(OH)₂) Base Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar Biaryl Product (Ar-Ar') Reductive_Elimination->Ar-Ar

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride serves as a valuable and versatile precursor for the synthesis of a wide array of pyrazole-based ligands. As demonstrated, these ligands can be effectively employed in various catalytic systems, including copper-catalyzed aerobic oxidations and palladium-catalyzed cross-coupling reactions. The ability to readily modify the structure of the pyrazole ligand allows for the systematic tuning of catalyst performance, making this class of compounds a powerful tool for researchers in synthetic chemistry and drug development.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC - NIH. (n.d.).
  • Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. (2010, October 1).
  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone - ProQuest. (n.d.).
  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone - ResearchGate. (2023, January 4).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. (n.d.).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (2025, April 15).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (2023, July 13).
  • Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP | Organic Letters - ACS Publications. (2014, June 9).
  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles | Request PDF - ResearchGate. (n.d.).
  • Recent advances in the synthesis of new pyrazole derivatives - ResearchGate. (2019, February 18).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC. (n.d.).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (n.d.).
  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 288148-34-5. (n.d.).
  • Chiral iminophosphorane catalyzed asymmetric sulfenylation of 4-substituted pyrazolones - Chemical Communications (RSC Publishing). (n.d.).
  • An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes - Beilstein Journals. (2018, November 1).
  • Cross-coupling reactions – Knowledge and References - Taylor & Francis. (n.d.).
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (n.d.).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. (n.d.).
  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride | CAS 288148-34-5 | SCBT. (n.d.).
  • Application of Biobased Solvents in Asymmetric Catalysis - MDPI. (2022, October 8).
  • 1H-Pyrazole-4-sulfonyl chloride AldrichCPR 288148-34-5 - Sigma-Aldrich. (n.d.).
  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst - Der Pharma Chemica. (n.d.).
  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 288148-34-5. (n.d.).

Sources

Method

Experimental procedure for sulfonylation with 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Application Note: Expedient Synthesis of Pyrazole Sulfonamides via 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl Chloride Introduction and Chemical Significance Sulfonamides are premier pharmacophores in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Expedient Synthesis of Pyrazole Sulfonamides via 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl Chloride

Introduction and Chemical Significance

Sulfonamides are premier pharmacophores in modern medicinal chemistry, frequently deployed as metabolically stable bioisosteres for amides to modulate physicochemical properties and improve target affinity[1]. The incorporation of a functionalized pyrazole core—specifically utilizing 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006496-01-0)—provides a highly versatile vector for exploring structure-activity relationships (SAR) in drug discovery programs, particularly those targeting kinase inhibition and anti-proliferative pathways[2].

This application note details a robust, self-validating experimental protocol for the N-sulfonylation of primary and secondary amines using this specific pyrazole sulfonyl chloride, bridging theoretical mechanistic principles with field-proven laboratory techniques.

Mechanistic Insights and Causality

The synthesis of pyrazole sulfonamides proceeds via a bimolecular nucleophilic substitution ( SN​2 -like) mechanism at the electrophilic sulfur center of the sulfonyl chloride. Every reagent and condition in this protocol is selected based on specific chemical causality:

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA) or Pyridine. DIPEA provides sufficient basicity to neutralize the HCl byproduct generated during the reaction, but its significant steric bulk prevents it from acting as a competing nucleophile. This minimizes the degradation of the moisture-sensitive pyrazole sulfonyl chloride[2].

  • Solvent Dynamics: Anhydrous Dichloromethane (DCM) is the optimal solvent. Its aprotic, non-nucleophilic nature prevents solvent-driven solvolysis of the electrophile, while offering excellent solubilizing properties for both the starting materials and the resulting sulfonamide.

  • Thermal Control: Initiating and maintaining the reaction at 25–30 °C strikes a critical balance. It provides sufficient kinetic energy for complete conversion while actively suppressing di-sulfonylation—a common side reaction when excess thermal energy is applied to primary amines[3].

Workflow A Amine + DIPEA in DCM C Nucleophilic Attack (25-30°C, 16h) A->C B 1-Isobutyl-5-methyl-1H- pyrazole-4-sulfonyl chloride B->C D Aqueous Quench & Extraction C->D H2O Wash E Pure Pyrazole Sulfonamide D->E Silica CC

Workflow for the sulfonylation of amines using pyrazole-4-sulfonyl chlorides.

Experimental Protocol: Self-Validating Sulfonylation

This methodology incorporates strict In-Process Controls (IPC) to ensure the integrity of the reaction before proceeding to downstream workup, creating a self-validating experimental loop.

Materials Required:

  • 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq, limiting reagent)

  • Primary or secondary amine (e.g., 2-phenylethylamine) (1.05 - 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes total)

Step-by-Step Procedure:

  • Amine Activation: In an oven-dried round-bottom flask under a continuous nitrogen atmosphere, dissolve the amine (1.05 eq) in anhydrous DCM (5 vol). Add DIPEA (1.5 eq) to the stirring solution at 25–30 °C.

    • Causality: Pre-mixing the amine and base ensures that any hydrochloride salts of the amine are fully neutralized, maximizing the concentration of the free nucleophile before the electrophile is introduced[2].

  • Electrophile Addition: Dissolve 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a separate flask with anhydrous DCM (5 vol). Add this solution dropwise to the reaction mixture over 10–15 minutes at 25–30 °C.

    • Causality: Dropwise addition prevents localized heating and transient high concentrations of the electrophile, directly mitigating the risk of di-sulfonylation[3].

  • Reaction Propagation: Stir the reaction mass continuously for 16 hours at ambient temperature (25–30 °C)[4].

  • In-Process Control (IPC) & Validation: Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 7:3).

    • Validation Check: The reaction is deemed successful and complete only when the sulfonyl chloride spot (highly UV active at 254 nm) is completely consumed. If unreacted amine persists, it is acceptable as it was intentionally added in a slight stoichiometric excess[3].

  • Quenching: Add cold deionized water (10 vol) to the reaction mixture and stir vigorously for 10 minutes.

    • Causality: Water rapidly hydrolyzes any trace unreacted sulfonyl chloride into the highly water-soluble sulfonic acid, effectively purging it from the organic phase[2][3].

  • Workup and Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer sequentially with 1N HCl (5 vol) to remove excess amine and DIPEA, followed by saturated aqueous NaCl (brine, 5 vol) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude pyrazole sulfonamide[2].

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane/Ethyl Acetate) to afford the analytically pure target compound[2].

Troubleshooting N1 In-Process Control (LC-MS / TLC) N2 Incomplete Conversion? N1->N2 N3 Di-sulfonylation Detected? N2->N3 No N4 Add 0.2 eq Sulfonyl Chloride & elevate to 35°C N2->N4 Yes N5 Reduce Base/Temp or use bulky solvent N3->N5 Yes N6 Proceed to Aqueous Quench & Workup N3->N6 No

Decision matrix for optimizing pyrazole sulfonylation based on in-process monitoring.

Optimization and Quantitative Data

The following table summarizes the causal relationship between varying reaction parameters and the resulting yield/purity profile during the sulfonylation of amines with pyrazole-4-sulfonyl chlorides.

SolventBase (Eq)Temp (°C)Time (h)Expected YieldMechanistic Observation & Causality
DCM DIPEA (1.5) 25–30 16 >85% Optimal. High solubility; steric bulk of DIPEA prevents side reactions[2].
THFTEA (2.0)0 to 2524~70%Good for highly polar amines, but TEA nucleophilicity causes minor degradation of the sulfonyl chloride.
PyridineNone6012<40%Harsh conditions. Thermal degradation of the pyrazole sulfonyl chloride outpaces product formation.
DMF K2​CO3​ (2.0)2518~65%Heterogeneous base slows kinetics. High boiling point of DMF complicates the aqueous workup.

Sources

Application

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride as a building block for bioactive molecules

An in-depth technical guide to utilizing 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006496-01-0) in the synthesis of bioactive molecules. Pharmacophore Rationale: The Pyrazole Scaffold in Drug Discovery T...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to utilizing 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006496-01-0) in the synthesis of bioactive molecules.

Pharmacophore Rationale: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring has emerged as a privileged scaffold in medicinal chemistry. It is frequently deployed as a bioisostere for phenyl and heteroaryl rings to improve a drug candidate's aqueous solubility, lipophilicity, and metabolic stability[1].

The specific substitution pattern of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride provides a highly specialized building block for drug development:

  • 1-Isobutyl Substitution : The isobutyl chain introduces a flexible, branched lipophilic moiety. In structure-based drug design, this group effectively occupies deep hydrophobic pockets within target proteins, such as the ATP-binding sites of kinases.

  • 5-Methyl Substitution : Positioned directly adjacent to the sulfonyl group, the 5-methyl group provides critical steric shielding. This "conformational lock" restricts the rotation of the resulting sulfonamide bond, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon target binding.

  • 4-Sulfonyl Chloride : Sulfonyl chlorides are the premier electrophiles for synthesizing sulfonamides. The sulfonamide functional group acts as a stable, non-cleavable bioisostere of amides, offering superior hydrogen-bond accepting and donating capabilities that are critical for target affinity[2].

G Core Pyrazole-4-Sulfonamide Core Isobutyl 1-Isobutyl Group (Lipophilic Pocket) Core->Isobutyl Methyl 5-Methyl Group (Steric Shielding) Core->Methyl Sulfonamide Sulfonamide Linker (H-Bond Acceptor/Donor) Core->Sulfonamide Target Kinase / Target Protein Binding Site Isobutyl->Target Hydrophobic Interaction Methyl->Target Conformation Lock Sulfonamide->Target Hydrogen Bonding

Pharmacophore mapping of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonamides.

Mechanistic Causality in Sulfonamide Synthesis

The conversion of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride to a sulfonamide proceeds via nucleophilic acyl substitution at the hexavalent sulfur atom. Understanding the causality behind the reaction conditions is essential for optimizing yields and minimizing side products.

  • Electrophilic Activation : While sulfonyl chlorides are inherently reactive, their coupling with sterically hindered or electron-deficient amines (e.g., anilines) can be sluggish. The addition of a nucleophilic base (like pyridine) forms a highly reactive sulfonylammonium intermediate, drastically lowering the activation energy barrier[2][3].

  • Thermal Suppression (0 °C) : The reaction must be initiated at 0 °C. This thermal suppression is causal: it minimizes the competing hydrolysis of the sulfonyl chloride by adventitious moisture and safely dissipates the exothermic energy released during the rapid formation of the sulfonamide bond[2].

  • Acid Scavenging : The substitution reaction generates one equivalent of hydrochloric acid (HCl). An auxiliary base (such as triethylamine, N,N-diisopropylethylamine, or aqueous Na₂CO₃) must be present to scavenge this HCl. Without it, the amine nucleophile will be rapidly protonated into an unreactive ammonium salt, stalling the reaction prematurely[3][4].

G A 1-Isobutyl-5-methyl-1H- pyrazole-4-sulfonyl chloride C Reaction Mixture (Solvent + Base) A->C Dissolve B Amine Nucleophile (1.0 - 1.2 eq) B->C Add dropwise D Intermediate Sulfonylammonium Ion C->D Base catalysis (e.g., TEA/Pyridine) E Target Sulfonamide Bioactive Scaffold D->E HCl elimination

Workflow for the synthesis of pyrazole-based sulfonamides.

Self-Validating Experimental Protocols

To ensure high fidelity in library generation, the following protocols are designed as self-validating systems. They incorporate in-process controls (IPC) to verify reaction progression and prevent downstream purification failures.

Protocol A: Anhydrous Amidation for Lipophilic Amines (Standard Conditions)

Optimized for: Secondary amines, anilines, and moisture-sensitive nucleophiles.

  • Preparation : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine nucleophile (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: DCM is an aprotic and non-nucleophilic solvent, preventing competitive solvent reactions while maintaining high solubility for organic intermediates[2][4].

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Causality: DIPEA is highly sterically hindered, preventing it from acting as a competing nucleophile, yet it is basic enough to effectively scavenge the evolving HCl[4].

  • Electrophile Addition : Cool the mixture to 0 °C using an ice bath. Dissolve 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise to the amine solution over 15 minutes[2].

  • Propagation & IPC : Remove the ice bath and allow the reaction to stir at room temperature for 4–16 hours[4].

    • Self-Validation (IPC): Withdraw a 10 µL aliquot, quench it with 100 µL of methanol, and analyze via LC-MS. The disappearance of the amine mass and the appearance of the methyl sulfonate mass (derived from the methanol-quenched unreacted sulfonyl chloride) confirms the complete consumption of the starting materials.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with 1 M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Protocol B: Eco-Friendly Schotten-Baumann Conditions

Optimized for: Amino acids, highly polar amines, and large-scale synthesis.

  • Preparation : Dissolve the amine (1.0 eq) and Na₂CO₃ (1.5 eq) in a 1:1 mixture of water and tetrahydrofuran (THF) at 0 °C.

    • Causality: The biphasic aqueous system solubilizes highly polar amines, while Na₂CO₃ maintains a basic pH (>9) to ensure the amine remains in its active, deprotonated state[3].

  • Electrophile Addition : Add the 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (1.2 eq) portion-wise over 15 minutes[3].

  • Propagation : Stir vigorously at room temperature for 4–6 hours to ensure adequate mixing of the biphasic layers[3].

  • Workup & Validation : Acidify the aqueous mixture to pH 2-3 using 10% HCl at 0 °C[3].

    • Self-Validation: The target sulfonamide typically precipitates directly upon acidification. Filter the precipitate and wash with cold water. The purity of the scaffold can be immediately validated via ¹H-NMR. Look for the diagnostic isobutyl signals (a doublet at ~0.9 ppm for 6H, a multiplet at ~2.1 ppm for 1H, and a doublet at ~3.8 ppm for 2H) alongside the specific amine substituents to confirm successful coupling.

Quantitative Data & Yield Optimization

The efficiency of sulfonamide formation using pyrazole-4-sulfonyl chlorides is highly dependent on the nature of the nucleophile and the chosen protocol. The table below summarizes typical outcomes based on established literature parameters for pyrazole sulfonyl chlorides[2][3][4].

Table 1: Comparative Yields and Conditions for Sulfonamide Synthesis

Nucleophile TypeExamplePreferred ProtocolReaction TimeExpected Yield (%)Key Optimization Variable
Primary Alkyl Amine BenzylamineProtocol A (DCM/DIPEA)4-6 h85-95%Base equivalents
Secondary Amine PiperidineProtocol A (DCM/DIPEA)4-8 h80-90%Steric hindrance
Electron-Poor Aniline 4-NitroanilineProtocol A + Pyridine12-16 h60-75%Addition of DMAP catalyst
Amino Acid GlycineProtocol B (Aq. Na₂CO₃)4-6 h75-88%pH maintenance (>9)

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - NIH.[Link]

  • ChemScene (Page 99). ChemBuyersGuide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Welcome to the technical support center for the purification of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are working wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require a high degree of purity for downstream applications. As a reactive sulfonyl chloride, this compound presents unique purification challenges, primarily related to its hydrolytic instability. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route and workup conditions. However, several common impurities are consistently observed. The most significant of these is the hydrolysis byproduct, which forms when the sulfonyl chloride reacts with water.

Expert Insight: The pyrazole ring itself can be a source of impurities. Syntheses involving unsymmetrical precursors can lead to regioisomers, and side reactions with hydrazine can produce colored byproducts that carry through to the final step[1].

A summary of common impurities is presented below:

Impurity NameLikely SourceRecommended Removal Method
1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonic acid Hydrolysis of the target compound during reaction, workup, or storage[2][3][4].Aqueous wash with a mild base (e.g., saturated NaHCO₃ solution)[5][6]. The resulting sulfonate salt is water-soluble.
Unreacted 1-Isobutyl-5-methyl-1H-pyrazole Incomplete chlorosulfonation reaction[7].Acidic wash (e.g., dilute HCl) during workup to form a water-soluble salt, or removal via column chromatography[1].
Residual Chlorosulfonating Agents (e.g., Chlorosulfonic Acid) Excess reagent used during synthesis[7][8].Careful quenching on ice followed by an aqueous basic wash[8][9].
Colored Byproducts Side reactions during the initial pyrazole ring formation[1].Treatment with activated charcoal or purification by column chromatography.
Q2: How stable is 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride and what are the optimal storage conditions?

A2: Like most heteroaromatic sulfonyl chlorides, this compound is sensitive to moisture. The primary degradation pathway is hydrolysis by ambient or trace water, which converts it to the corresponding sulfonic acid[2][3][4][10]. Its stability is highly dependent on maintaining anhydrous conditions.

For optimal stability and long-term storage:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature: Keep in a cool, dark place. Refrigeration (2-8 °C) is recommended.

  • Container: Use a tightly sealed container, preferably with a PTFE-lined cap. For extra protection, the container can be placed inside a desiccator.

Q3: Which purification technique is generally recommended: recrystallization or flash column chromatography?

A3: The choice depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization is highly effective and often preferred if your crude product is a solid. It excels at removing highly polar impurities like the sulfonic acid byproduct and inorganic salts. Common recrystallization solvents for sulfonyl chlorides include petroleum ether or hexanes, sometimes with a minimal amount of a more polar co-solvent to aid dissolution[11][12].

  • Flash Column Chromatography is versatile and can separate a wider range of impurities, but it carries the risk of product degradation on the stationary phase[13][14][15]. The acidic nature of standard silica gel can catalyze hydrolysis. If chromatography is necessary, it must be performed quickly and with care (see Troubleshooting Guide).

The following decision tree can help guide your choice:

G cluster_notes Key Considerations start Crude Product State? is_solid Solid or Semi-Solid start->is_solid is_oil Free-Flowing Oil start->is_oil recrystallize Attempt Recrystallization / Trituration is_solid->recrystallize Yes note2 If recrystallization fails, dissolve the material and proceed to chromatography. is_solid->note2 chromatography Perform Flash Chromatography (with precautions) is_oil->chromatography Yes success Pure Solid Product recrystallize->success chromatography->success note1 Recrystallization is often faster and avoids silica-induced decomposition. G prep_eluent 1. Prepare Eluent (e.g., Hexane:EtOAc + 0.5% TEA) prep_slurry 2. Prepare Slurry (Silica Gel in Eluent) prep_eluent->prep_slurry pack_column 3. Pack Column (Push slurry with pressure) prep_slurry->pack_column load_sample 4. Load Sample (Dissolve crude in minimal DCM, adsorb onto silica, load dry) pack_column->load_sample elute 5. Elute Column (Use positive pressure, collect fractions) load_sample->elute analyze 6. Analyze Fractions (TLC with TEA-doped eluent) elute->analyze combine_evap 7. Combine & Evaporate (Pool pure fractions, concentrate) analyze->combine_evap final_product Pure Product combine_evap->final_product

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Optimization

Technical Support Center: Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Welcome to the technical support center for the synthesis of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this important synthetic intermediate.

Introduction

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a key building block in the synthesis of various pharmaceutically active compounds. The synthetic process, while straightforward in principle, can present several challenges that may lead to reduced yields and the formation of impurities. This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis, drawing upon established principles of pyrazole chemistry and sulfonation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride?

A1: The synthesis is typically a two-step process. The first step is the synthesis of the pyrazole core, 1-isobutyl-5-methyl-1H-pyrazole, via the Knorr pyrazole synthesis. This involves the condensation of isobutylhydrazine with a 1,3-dicarbonyl compound, such as pentane-2,4-dione.[1][2][3] The second step is the electrophilic chlorosulfonation of the pyrazole at the C4 position using a chlorosulfonating agent, most commonly chlorosulfonic acid, often in the presence of thionyl chloride.[4]

Q2: Why is the C4 position of the pyrazole ring preferentially sulfonated?

A2: The regioselectivity of electrophilic substitution on the pyrazole ring is dictated by electronic effects. The C4 position is the most electron-rich and, therefore, the most nucleophilic position on the pyrazole ring, making it the primary site for electrophilic attack.[4][5] The N1-isobutyl and C5-methyl groups further influence the electron density, reinforcing the high regioselectivity for the C4 position.

Q3: What are the primary challenges in this synthesis that can lead to low yield?

A3: The main challenges include:

  • Hydrolysis of the sulfonyl chloride product: The product is sensitive to moisture and can readily hydrolyze back to the corresponding sulfonic acid, especially during aqueous work-up.[6][7][8]

  • Thermal decomposition: Sulfonyl chlorides can be thermally labile, and excessive temperatures during the reaction or work-up can lead to degradation.

  • Side reactions: The formation of regioisomers during the initial pyrazole synthesis or other byproducts during chlorosulfonation can complicate purification and reduce the yield of the desired product.[1][9]

  • Purification difficulties: The final product may be an oil or difficult to crystallize, making purification challenging.[10][11]

Q4: What analytical techniques are recommended for monitoring the reaction progress?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting pyrazole and the formation of the sulfonyl chloride product. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[2] ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of the final product.[1]

Synthesis Workflow Overview

cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Chlorosulfonation cluster_2 Work-up & Purification A Isobutylhydrazine C Condensation (Knorr Synthesis) A->C B Pentane-2,4-dione B->C D 1-Isobutyl-5-methyl-1H-pyrazole C->D F Electrophilic Substitution D->F E Chlorosulfonic Acid (Thionyl Chloride) E->F G 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride F->G H Quenching (Ice Water) G->H I Extraction H->I J Purification (Chromatography/Distillation) I->J K Pure Product J->K cluster_B Purity of Starting Pyrazole cluster_C Incomplete Chlorosulfonation cluster_D Product Decomposition cluster_E Loss During Work-up A Low Yield of Final Product B Check Purity of Starting Pyrazole A->B C Incomplete Chlorosulfonation A->C D Product Decomposition A->D E Loss During Work-up A->E B1 Repurify Pyrazole (Distillation/Chromatography) B->B1 C1 Increase Reaction Time/Temperature C->C1 C2 Increase Equivalents of Chlorosulfonating Agent C->C2 D1 Strict Temperature Control D->D1 D2 Ensure Anhydrous Conditions D->D2 E1 Perform Multiple Extractions E->E1 E2 Minimize Contact with Water E->E2

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Troubleshooting

Technical Support Center: Reaction Workup for 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the reaction workup for 1-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the reaction workup for 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. The following sections address frequently encountered issues and offer field-proven solutions to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during the workup of a pyrazole sulfonyl chloride synthesis?

A1: The single most critical factor is the mitigation of hydrolysis.[1][2] Sulfonyl chlorides are electrophilic and susceptible to hydrolysis by water, which converts the desired product into the corresponding, and often difficult to remove, sulfonic acid.[2][3] This is the primary cause of yield loss. Therefore, every step of the workup must be designed to minimize the product's contact time with water, especially at elevated temperatures.[1][2]

Q2: Why is a violent or uncontrolled reaction sometimes observed during the initial water quench?

A2: This is typically due to the quenching of unreacted chlorosulfonating agents (e.g., chlorosulfonic acid, sulfuryl chloride) which react exothermically and vigorously with water.[4] This hazard is magnified if the quenching agent (ice or water) is added too quickly to a concentrated reaction mixture or without sufficient external cooling.[4] A slow, controlled addition into a well-stirred, cooled, and appropriately diluted reaction mixture is essential for safety.

Q3: My crude product is an oil, not the expected solid. Is the reaction a failure?

A3: Not necessarily. Many sulfonyl chlorides, including substituted pyrazole sulfonyl chlorides, may initially present as oils or low-melting solids, especially when containing residual solvent or minor impurities. The priority should be to proceed with the extractive workup to isolate the crude product. Purification via column chromatography is often effective for oily products.[5][6]

Q4: What are the primary safety concerns when handling the reaction mixture before and during the quench?

A4: The primary hazards stem from the reagents used. Chlorosulfonic acid and sulfuryl chloride are highly corrosive, toxic, and react violently with water.[4][7] The reaction mixture should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. The quenching process itself can generate corrosive HCl gas, necessitating good ventilation.[1]

Troubleshooting Guide

This table summarizes common problems encountered during the workup, their likely causes, and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution & Rationale
Significantly Low Yield of Isolated Product 1. Product Hydrolysis: Prolonged contact with the aqueous phase during workup.[2] 2. Incomplete Extraction: The product has some solubility in the aqueous layer, or an insufficient volume of organic solvent was used. 3. Emulsion Formation: Product is trapped at the interface of the two layers.[2]1. Perform the aqueous quench and subsequent washes at low temperatures (0-5 °C) and minimize contact time.[1] 2. Use a sufficient volume of an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions (e.g., 3x) to ensure complete recovery. 3. To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand. Avoid vigorous shaking if emulsions are known to form.
Vigorous, Uncontrolled Reaction During Quench 1. Quenching agent added too quickly. 2. Inadequate cooling. 3. Reaction mixture is too concentrated. 1. Always add the reaction mixture slowly to a vigorously stirred slurry of ice and water, or vice-versa, add ice/water portion-wise.[4] 2. Ensure the quenching vessel is immersed in an ice bath throughout the addition. 3. Consider diluting the reaction mixture with the extraction solvent before quenching.
TLC/NMR of Crude Product Shows a More Polar Byproduct Hydrolysis to Sulfonic Acid: The polar spot/peak corresponds to 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonic acid.This confirms product degradation. While the sulfonic acid can sometimes be removed with a basic wash (e.g., sat. NaHCO₃ solution), prevention is key. For future runs, ensure all solvents are anhydrous, conduct the reaction under an inert atmosphere, and perform the aqueous workup more rapidly and at a lower temperature.[1]
Product is Darkly Discolored (Brown/Black) Thermal or Radical-Mediated Decomposition: High reaction temperatures or the presence of radical initiators can cause decomposition.[1]Maintain strict temperature control during the reaction. If radical decomposition is suspected, consider degassing solvents and running the reaction under an inert atmosphere.[1] For the workup, discoloration may indicate impurities that require purification by column chromatography.

Standard Experimental Workup Protocol

This protocol outlines a standard procedure for the isolation of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride following its synthesis, typically from the corresponding pyrazole and a chlorosulfonating agent in a solvent like chloroform or dichloromethane (DCM).

Step 1: Preparation for Quench

  • Prepare a large beaker or flask containing a vigorously stirred slurry of crushed ice and water. The volume should be sufficient to dilute and cool the entire reaction mixture (typically 5-10 volumes relative to the reaction volume).

  • Ensure the quenching vessel is in a secondary container and an ice bath to maintain a low temperature.

Step 2: Quenching the Reaction Mixture

  • Once the reaction is deemed complete by a monitoring method like TLC, cool the reaction flask in an ice bath.

  • Slowly and carefully, pour the cooled reaction mixture into the vigorously stirred ice/water slurry. Alternatively, for larger scales, add the ice/water slurry portion-wise to the reaction vessel. Maintain the internal temperature below 10 °C throughout the addition.[7]

  • After the addition is complete, allow the mixture to stir for an additional 10-15 minutes to ensure all reactive species are quenched.[5][6]

Step 3: Liquid-Liquid Extraction

  • Transfer the quenched mixture to a separatory funnel.

  • If the reaction solvent is denser than water (e.g., DCM, chloroform), separate and collect the lower organic layer. If it is less dense (e.g., ethyl acetate), collect the upper organic layer.[5][6]

  • Extract the aqueous layer two more times with fresh portions of the organic solvent to maximize recovery.

  • Combine all organic layers.

Step 4: Washing and Drying

  • Wash the combined organic layers sequentially with:

    • Cold water (to remove water-soluble acids).

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid; be cautious of potential gas evolution).

    • Brine (saturated NaCl solution) (to remove excess water and aid in phase separation).[2]

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Swirl the flask and let it stand for 15-20 minutes. If the drying agent clumps together, add more until free-flowing powder is observed.

Step 5: Solvent Removal and Isolation

  • Filter off the drying agent.

  • Remove the solvent using a rotary evaporator under reduced pressure. It is crucial to keep the water bath temperature low (e.g., < 40 °C) to prevent thermal decomposition of the product.

  • The resulting crude product (oil or solid) can be further purified if necessary, for example, by column chromatography on silica gel.[5]

Visualizations

Experimental Workup Workflow

Workup_Workflow RM Reaction Mixture (Crude Product + Reagents) Quench Step 1: Quenching (Slow addition to ice/water) RM->Quench Extract Step 2: Liquid-Liquid Extraction (e.g., with DCM) Quench->Extract Wash Step 3: Aqueous Washes (H₂O, NaHCO₃, Brine) Extract->Wash Organic Phase Waste Aqueous Waste (Acidic) Extract->Waste Aqueous Phase Dry Step 4: Drying (Anhydrous Na₂SO₄) Wash->Dry Evap Step 5: Solvent Removal (Rotary Evaporator) Dry->Evap Purify Optional: Purification (Column Chromatography) Evap->Purify Product Isolated Product (1-Isobutyl-5-methyl-1H- pyrazole-4-sulfonyl chloride) Evap->Product Crude Purify->Product Pure

Sources

Optimization

Storage and handling of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Answering the urgent needs of researchers in drug discovery and chemical synthesis, this Technical Support Center provides a comprehensive guide to the storage, handling, and use of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the urgent needs of researchers in drug discovery and chemical synthesis, this Technical Support Center provides a comprehensive guide to the storage, handling, and use of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to ensure the success and safety of your experiments.

Technical Summary

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a specialized reagent, likely used in the synthesis of sulfonamide derivatives, which are a cornerstone in medicinal chemistry.[1][2][3] The molecule combines a stable pyrazole core—a common scaffold in pharmaceuticals—with a highly reactive sulfonyl chloride functional group.[4][5] This reactivity is key to its synthetic utility but also the source of its primary handling and stability challenges. The paramount issue is its sensitivity to moisture, which can compromise experimental outcomes.[6][7][8]

Property Value / Information Source
Chemical Formula C₈H₁₃ClN₂O₂SSupplier Data
Appearance White to off-white solidInferred from related compounds
Primary Hazard Corrosive; Causes severe skin burns and eye damage[9][10]
Key Reactivity Moisture-sensitive; Reacts with water and other nucleophiles[8][10]
Incompatible Materials Water, strong oxidizing agents, alcohols, amines, bases[8]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the reagent.

Q1: What are the absolute essential storage conditions for this reagent?

A1: The reagent must be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[9][11][12] It is critical to protect it from moisture.[8][10] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is strongly recommended to prevent hydrolysis.

Q2: I received the reagent as a solid. How should I handle and dispense it?

A2: Due to its corrosive nature, you must handle this compound within a certified chemical fume hood at all times.[13] Full personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield to protect against accidental splashes.[9][13] Use only clean, dry spatulas and glassware. Never use tools that have residual moisture.

Q3: The material has a slight yellow tint. Is it still usable?

A3: A slight yellowing upon storage can indicate minor decomposition.[13][14] For many applications, this may not significantly affect the outcome. However, for high-purity applications or reactions sensitive to impurities, using a fresh, colorless reagent is best practice.[13] Significant darkening suggests substantial decomposition, and the reagent should be discarded.

Q4: What is the primary decomposition pathway I should be concerned about?

A4: The primary and most immediate concern is hydrolysis. The sulfonyl chloride group reacts readily with water (including atmospheric humidity) to form the corresponding 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonic acid and hydrogen chloride (HCl) gas.[14][15] This sulfonic acid is unreactive in subsequent sulfonamide formation, leading to failed reactions and low yields.

Caption: Hydrolysis of the sulfonyl chloride reagent.

Detailed Experimental Protocols

Adherence to strict protocols is essential for both safety and experimental reproducibility.

Protocol 1: Safe Handling and Dispensing
  • Preparation : Ensure your workspace is clean and dry. Place all necessary equipment (spatula, weigh boat, reaction vessel) in a desiccator for at least one hour prior to use.

  • Environment : Conduct all operations in a certified chemical fume hood with the sash at the appropriate height.

  • PPE : Don appropriate PPE, including a lab coat, nitrile gloves, and full eye/face protection.[13]

  • Inert Atmosphere : For highly sensitive reactions, bring the reagent container into a glovebox or an inert atmosphere bag for dispensing. If not possible, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

  • Dispensing : Briefly remove the container lid. Quickly weigh the desired amount of the solid into a dry container. Tightly reseal the main reagent bottle immediately.

  • Cleanup : Clean any residual dust on the balance with a dry brush. Decontaminate the spatula and weigh boat according to the quenching protocol below.

Protocol 2: Quenching and Neutralization of Excess Reagent

Excess sulfonyl chloride from a reaction or a spill must be carefully neutralized. Never add water directly to the concentrated reagent. [13] The reaction is exothermic and produces corrosive HCl gas.[14][15]

  • Prepare Quench Solution : In a separate flask large enough to accommodate the reaction mixture and potential foaming, prepare a cold (0 °C ice bath) solution of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Slow Addition : Slowly and carefully add the reaction mixture containing the unreacted sulfonyl chloride dropwise to the stirred bicarbonate solution.[13]

  • Control Gas Evolution : A vigorous evolution of CO₂ gas will occur. The rate of addition must be controlled to prevent the mixture from foaming out of the flask.

  • Verify Neutralization : After the addition is complete, continue stirring for 30 minutes. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Proceed to Workup : The neutralized mixture can now be safely handled for standard aqueous workup and extraction.

Troubleshooting Guide

This guide provides a logical framework for diagnosing and solving common experimental problems.

TroubleshootingWorkflow Start Problem: Low or No Product Yield CheckReagent Was the reagent stored properly and handled under dry conditions? Start->CheckReagent CheckReaction Were anhydrous solvent and reagents used? CheckReagent->CheckReaction Yes Hydrolysis Root Cause: Reagent Hydrolysis CheckReagent->Hydrolysis No CheckTemp Was the reaction temperature controlled to prevent decomposition? CheckReaction->CheckTemp Yes CheckReaction->Hydrolysis No CheckWorkup Was the workup procedure performed correctly? CheckTemp->CheckWorkup Yes Decomposition Root Cause: Thermal Decomposition CheckTemp->Decomposition No Loss Root Cause: Product Loss During Workup CheckWorkup->Loss No

Caption: Decision tree for troubleshooting low reaction yields.

Issue 1: My reaction failed completely, and I only recovered my starting amine/alcohol.

  • Most Likely Cause : Your 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride has likely hydrolyzed to the inactive sulfonic acid. This is the most common failure mode for reactions with sulfonyl chlorides.[6][16]

  • Diagnostic Steps :

    • Review your procedure. Did you use an anhydrous solvent? Were all glassware oven- or flame-dried?

    • Consider the age and storage of your reagent. If it is old or was not stored in a desiccator, it may be compromised.

  • Solution : Use a fresh bottle of the reagent. Implement the strict handling protocols outlined above, ensuring all solvents and reagents are rigorously dried.

Issue 2: The reaction is sluggish and gives a low yield, with multiple unidentified spots on my TLC plate.

  • Potential Cause A : Partial hydrolysis of the sulfonyl chloride. You have less active reagent than you calculated, leading to an incomplete reaction.

  • Potential Cause B : Thermal decomposition. While pyrazoles are generally stable, sulfonyl chlorides can decompose at elevated temperatures, leading to complex side products.[7][17][18]

  • Diagnostic Steps :

    • Run a small-scale control reaction at a lower temperature (e.g., 0 °C) and monitor carefully by TLC or LC-MS.

    • If possible, take an NMR of your starting sulfonyl chloride to check for the presence of the sulfonic acid impurity.

  • Solution :

    • For Cause A, use fresh reagent and strictly anhydrous conditions.

    • For Cause B, maintain a lower reaction temperature. Many sulfonamide formations proceed efficiently at 0 °C or even room temperature.[17]

Issue 3: After aqueous workup, I have a sticky, oily crude product instead of the expected solid.

  • Potential Cause : This can occur if residual chlorinated solvents are trapped in the product or if minor impurities are preventing crystallization.[19] It can also happen if the product itself is not a crystalline solid under your isolation conditions.

  • Diagnostic Steps :

    • Analyze the oil by NMR to confirm product formation and assess purity.

    • Attempt to dissolve a small amount of the oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and then add a non-polar solvent (e.g., hexanes) dropwise to precipitate the product.

  • Solution :

    • Ensure all solvent is removed under high vacuum. Sometimes co-evaporation with a different solvent (like toluene) can help remove stubborn residues.

    • Purify the material via column chromatography. Sulfonamides are often stable on silica gel.[1][19] This will separate your desired product from any polar (sulfonic acid) or non-polar (decomposition) impurities.

References
  • Wikipedia. (2023, October 26). Sulfuryl chloride. Retrieved from [Link]

  • Kuleshova, E., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]

  • SAFETY DATA SHEET. (2018, August 2). Retrieved from [Link]

  • The Journal of Organic Chemistry. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. ACS Publications. Retrieved from [Link]

  • Quora. (2017, June 11). Why will sulfonic acid chlorides not react with water? Retrieved from [Link]

  • Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, August 23). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride SAFETY DATA SHEET. Retrieved from [Link]

  • PMC. (n.d.). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Troubleshooting

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride stability issues in solution

Welcome to the technical support center for 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this reactive intermediate in solution. As Senior Application Scientists, we provide not only troubleshooting steps but also the underlying scientific principles to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is turning a brown or black color. What does this indicate?

A1: A color change, particularly to a darker shade, is a common sign of decomposition of the sulfonyl chloride. This can be due to several factors, including thermal stress or the presence of impurities that initiate degradation pathways. It is crucial to assess the purity of your starting material and ensure that your reaction and storage conditions are optimized to minimize degradation.

Q2: I've noticed a significant decrease in the yield of my reaction involving 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. Could this be a stability issue?

A2: Yes, a lower than expected yield is a primary consequence of sulfonyl chloride decomposition. The sulfonyl chloride is a highly reactive electrophile, and if it degrades in solution before reacting with your desired nucleophile, the overall yield of your product will be compromised. The primary degradation pathway is often hydrolysis to the corresponding sulfonic acid, which is unreactive in the desired transformation.

Q3: What are the main degradation pathways for 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride in solution?

A3: The two most prevalent degradation pathways for heteroaromatic sulfonyl chlorides, including pyrazole derivatives, are:

  • Hydrolysis: Reaction with water or other protic solvents to form the corresponding 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonic acid. This is often the most significant pathway, especially if stringent anhydrous conditions are not maintained.

  • SO₂ Extrusion: While more common in certain pyridine and diazine derivatives, extrusion of sulfur dioxide can occur under thermal or photochemical stress, leading to other byproducts.

For pyrazole-based sulfonyl chlorides, hydrolysis is the most commonly observed degradation route.

Q4: How can I minimize the hydrolysis of my sulfonyl chloride during my experiment?

A4: Minimizing exposure to water is paramount. Here are key strategies:

  • Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

  • Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Dry Glassware: Thoroughly dry all glassware in an oven and cool it under an inert atmosphere before use.

  • Careful Reagent Handling: Ensure all other reagents, especially amines and bases, are anhydrous.

Q5: What is the recommended storage condition for solutions of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride?

A5: For optimal stability, solutions should be stored at low temperatures, typically 4°C, in a tightly sealed container under an inert atmosphere to protect from moisture. Studies on similar 1-methylpyrazolesulfonyl chlorides have shown good stability in anhydrous THF-d8 for over six months at 4°C before hydrolysis was observed.

Troubleshooting Guide

Issue 1: Formation of a Significant Amount of Sulfonic Acid Byproduct

This is a clear indication of hydrolysis.

Potential Cause Troubleshooting Step Expected Outcome
Wet Solvents or ReagentsUse freshly dried, anhydrous solvents and ensure all other reagents are free from water.A significant reduction in the formation of the sulfonic acid byproduct.
Atmospheric MoistureSet up the reaction under a strictly inert atmosphere (e.g., using a Schlenk line or in a glovebox).Exclusion of atmospheric moisture, preventing hydrolysis during the reaction.
Prolonged Reaction Time in the Presence of WaterIf water is a byproduct of the reaction, consider adding a drying agent compatible with the reaction conditions.Removal of water as it is formed, thus preventing the hydrolysis of the sulfonyl chloride.
Aqueous Work-up ConditionsIf an aqueous work-up is performed, use cold water or

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Sulfonyl Chlorides: A Comparative Analysis Featuring 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate sulfonylating agent is a critical decision that profoundly influences reaction efficiency, substrate scope, and ul...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate sulfonylating agent is a critical decision that profoundly influences reaction efficiency, substrate scope, and ultimately, the success of a synthetic campaign. While workhorse reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, the diverse landscape of sulfonyl chlorides offers a nuanced toolkit for the modern chemist. This guide provides an in-depth, objective comparison of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride against other commonly employed sulfonyl chlorides, supported by established chemical principles and experimental data for analogous systems.

Introduction: The Enduring Importance of the Sulfonyl Chloride Functional Group

The sulfonyl chloride moiety (–SO₂Cl) is a cornerstone of organic synthesis, primarily serving as a highly effective electrophile for the formation of sulfonamides and sulfonate esters.[1] These functional groups are not merely synthetic intermediates; they are integral components of a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3][4] The sulfonamide scaffold, in particular, is a privileged motif in medicinal chemistry, appearing in drugs with antibacterial, anticancer, diuretic, and anti-inflammatory properties.[1][5]

The reactivity of a sulfonyl chloride is principally governed by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of its organic substituent.[6] This guide will dissect these subtleties, offering a comparative framework to inform your reagent selection.

The Contenders: A Comparative Overview

This guide will focus on a comparative analysis of the following sulfonyl chlorides:

  • 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: A heterocyclic sulfonyl chloride. While specific experimental data for this exact molecule is not extensively available in public literature, its reactivity can be inferred from related pyrazole-4-sulfonyl chloride derivatives.[7][8][9][10][11]

  • p-Toluenesulfonyl Chloride (TsCl): A widely used, crystalline aromatic sulfonyl chloride.[3][4][12]

  • Methanesulfonyl Chloride (MsCl): A highly reactive, sterically unhindered aliphatic sulfonyl chloride.[13][14][15]

  • 2-Nitrobenzenesulfonyl Chloride (o-NsCl) and 4-Nitrobenzenesulfonyl Chloride (p-NsCl): Aromatic sulfonyl chlorides activated by a strongly electron-withdrawing nitro group, often used for the protection of amines.[16][17][18][19]

Structural and Electronic Properties

The structure of the R-group in R-SO₂Cl dictates the reactivity of the sulfonyl chloride. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing reactivity, while electron-donating and sterically bulky groups tend to decrease it.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; subgraph "Reactivity Spectrum" direction LR MsCl [label="Mesyl Chloride (MsCl)\n(High Reactivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NsCl [label="Nosyl Chlorides (NsCl)\n(High Reactivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole-SO2Cl (Predicted)\n(Moderate-High Reactivity)", fillcolor="#FBBC05", fontcolor="#202124"]; TsCl [label="Tosyl Chloride (TsCl)\n(Moderate Reactivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end

} caption: "Relative reactivity of common sulfonyl chlorides."

Comparative Data Summary

The following table summarizes key properties and typical reaction characteristics of the selected sulfonyl chlorides.

Property1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (Predicted)p-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)2/4-Nitrobenzenesulfonyl Chloride (NsCl)
Physical Form Likely a solid[10]White, malodorous solid[12]Colorless liquid[14]Light yellow crystalline solid[16][17]
Reactivity Moderately highModerate[13]High[13][15]Very high[16]
Key Applications Synthesis of bioactive sulfonamides[7][20]Formation of tosylates (good leaving groups), sulfonamides, protecting group[4][12][21]Formation of mesylates (excellent leaving groups), sulfonamides[14][22][23]Amine protection (easily cleaved nosyl group)[16][17][18]
Advantages Potential for unique biological activity of resulting sulfonamides.Crystalline tosylates are often easy to purify. UV-active for TLC visualization.[15]High reactivity leads to faster reaction times.[13]Nosyl group is readily cleaved under mild conditions.[17]
Disadvantages Limited commercial availability and literature precedent.Less reactive than MsCl.[15] The tosyl group can be difficult to cleave.Mesylates can be oils, making purification challenging. Not UV-active.[15] Highly toxic and lachrymatory.[14]Limited solubility in some solvents.[19] Corrosive and moisture-sensitive.[24]

Experimental Section: Protocols and Mechanistic Insights

The fundamental reaction for the utilization of sulfonyl chlorides is the nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.[1] This process is typically conducted in the presence of a base to neutralize the HCl byproduct.[2][25]

General Experimental Workflow for Sulfonamide Synthesis

The following diagram illustrates a typical workflow for the synthesis of sulfonamides from primary or secondary amines.

dot graph TD { A[Start: Dissolve Amine and Base] --> B{Cool to 0 °C}; B --> C[Slowly Add Sulfonyl Chloride]; C --> D{Reaction at Room Temperature}; D --> E[Monitor by TLC]; E --> F{Aqueous Workup}; F --> G[Extract with Organic Solvent]; G --> H[Dry and Concentrate]; H --> I[Purify Product]; I --> J[End: Characterized Sulfonamide];

} caption: "General workflow for sulfonamide synthesis."

Representative Protocol: Sulfonylation of an Amine

This protocol provides a general procedure for the synthesis of a sulfonamide, which can be adapted for the specific sulfonyl chloride used.

Materials:

  • Primary or secondary amine (1.0 eq.)

  • Sulfonyl chloride (1.0-1.2 eq.)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA)) (1.2-2.0 eq.)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the base (1.2-2.0 eq.) in the anhydrous solvent.[2]

  • Cool the stirred solution to 0 °C in an ice bath.[2]

  • Slowly add the sulfonyl chloride (1.0-1.2 eq.), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise.[5] Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[5]

  • Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).[2][5]

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent.[2][5]

  • Combine the organic layers and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][5]

  • Purify the crude product by recrystallization or column chromatography.

Note on Microwave-Assisted Synthesis: For a more rapid and potentially environmentally benign approach, microwave irradiation can be employed, often under solvent-free conditions.[26][27]

Mechanistic Considerations

The sulfonylation of an amine with a sulfonyl chloride proceeds via a nucleophilic substitution mechanism. The amine attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation by the base affords the sulfonamide.

G

Choosing the Right Tool for the Job: A Practical Guide

The choice of sulfonyl chloride is dictated by the specific requirements of the synthetic transformation.

  • For activating alcohols to create good leaving groups: MsCl and TsCl are the reagents of choice.[15][21][25] MsCl is more reactive, leading to faster reactions, while the crystallinity of tosylates can simplify purification.[15]

  • For the synthesis of stable sulfonamides in medicinal chemistry: A wide range of sulfonyl chlorides can be used. The choice may be guided by the desired physicochemical properties of the final product. The use of a novel scaffold like 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride could lead to new intellectual property and potentially improved biological activity.

  • For the protection of amines: Nosyl chlorides are excellent choices due to the ease of deprotection under mild conditions.[16][17]

Conclusion and Future Outlook

While established reagents like TsCl and MsCl will undoubtedly remain mainstays in organic synthesis, the exploration of novel sulfonyl chlorides, such as those derived from pyrazole and other heterocyclic systems, offers exciting opportunities for the development of new chemical entities with unique properties. The predicted reactivity of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, based on its electron-deficient heterocyclic core, positions it as a valuable tool for the synthesis of novel sulfonamides. As the demands of drug discovery and materials science continue to evolve, so too will the toolkit of the synthetic chemist, with an ever-expanding array of sulfonyl chlorides designed for specific applications.

References

  • A Comparative Guide to Sulfonylating Agents for Amine Reactions - Benchchem. (URL: )
  • Application Notes and Protocols for the Synthesis of Sulfonate Esters
  • Tosyl chloride: Application, Prepar
  • What are the Applications and Preparation of Tosyl Chloride? - FAQ - Guidechem. (URL: )
  • Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction - HoriazonChemical. (URL: )
  • A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus - Benchchem. (URL: )
  • Methanesulfonyl chloride - Wikipedia. (URL: )
  • Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups - Benchchem. (URL: )
  • 4-Toluenesulfonyl chloride - Wikipedia. (URL: )
  • What is the role and mechanism of action of tosyl chloride in organic synthesis?
  • METHANE SULFONYL CHLORIDE (MSC) - Sanjay Chemicals (India) Pvt. Ltd. (URL: )
  • Dehydroxylative Sulfonylation of Alcohols - The Journal of Organic Chemistry. (URL: )
  • Synthetic applications of p-toluenesulfonyl chloride: A recent upd
  • Dehydroxylative Sulfonylation of Alcohols - Organic Chemistry Portal. (URL: )
  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride - Benchchem. (URL: )
  • An In-depth Technical Guide to 2-Nitrobenzenesulfonyl Chloride (CAS No. 1694-92-4) - Benchchem. (URL: )
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions - Royal Society of Chemistry. (URL: )
  • A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temper
  • The Role of 4-Nitrobenzenesulfonyl Chloride in Modern Synthesis - Medium. (URL: )
  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides - ACS Public
  • Dehydroxylative Sulfonylation of Alcohols - Organic Chemistry Portal. (URL: )
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (URL: )
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions - ResearchG
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Journal of the American Chemical Society. (URL: )
  • CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- - CymitQuimica. (URL: )
  • Methanesulfonyl chloride - Sigma-Aldrich. (URL: )
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - MDPI. (URL: )
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: )
  • SAFETY D
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library. (URL: )
  • An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes - Beilstein Journals. (URL: )
  • 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl- - ChemBK. (URL: )
  • Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 288148-34-5 - Merck. (URL: )
  • 1H-Pyrazole-4-sulfonyl chloride AldrichCPR 288148-34-5 - Sigma-Aldrich. (URL: )
  • SAFETY D

Sources

Comparative

Bioactivity comparison of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride derivatives

A Comparative Guide to the Bioactivity of Pyrazole-4-Sulfonamide Derivatives Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active c...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Bioactivity of Pyrazole-4-Sulfonamide Derivatives

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] When integrated with a sulfonamide moiety, the resulting pyrazole sulfonamide derivatives exhibit a broad spectrum of pharmacological activities, making them a subject of intense research and development.[3][4] These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[5][6][7]

This guide provides a comparative analysis of the bioactivity of various 1H-pyrazole-4-sulfonyl chloride derivatives, with a particular focus on the resulting sulfonamides. While specific data on 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride derivatives is not extensively available in the current literature, this guide will delve into the bioactivity of closely related analogs. By examining the structure-activity relationships (SAR) of these analogs, we can extrapolate potential activities and guide future research for this specific subclass. We will explore the synthesis, comparative biological data from various studies, and detailed experimental protocols to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Synthetic Strategies for Pyrazole-4-Sulfonamide Derivatives

The general synthesis of pyrazole-4-sulfonamide derivatives involves a two-step process: the sulfonylation of a pyrazole ring to form the pyrazole-4-sulfonyl chloride intermediate, followed by the reaction of this intermediate with a variety of amines to yield the desired sulfonamides.[3][4]

General Synthetic Workflow

pyrazole Substituted Pyrazole intermediate Pyrazole-4-sulfonyl chloride pyrazole->intermediate Sulfonylation sulfonyl_chloride Chlorosulfonic Acid / Thionyl Chloride final_product Pyrazole-4-sulfonamide Derivative intermediate->final_product Amination amine Amine (R-NH2)

Caption: General synthetic scheme for pyrazole-4-sulfonamide derivatives.

Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and its derivatives

This protocol is adapted from methodologies described in the literature.[3][4]

Part 1: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole in chloroform.

  • Chlorosulfonation: Cool the solution to 0°C in an ice bath. Slowly add chlorosulfonic acid dropwise, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 10-12 hours.

  • Thionyl Chloride Addition: Cool the mixture back to room temperature and add thionyl chloride. Continue stirring for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate formed is the pyrazole-4-sulfonyl chloride.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be used in the next step without further purification.

Part 2: Synthesis of Pyrazole-4-sulfonamide Derivatives

  • Reaction Setup: In a separate flask, dissolve the desired amine and a base, such as diisopropylethylamine, in dichloromethane.

  • Addition of Sulfonyl Chloride: To this solution, add a solution of the 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane dropwise at room temperature.

  • Reaction: Stir the reaction mixture for 16-24 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, add cold water to the reaction mixture. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the pure pyrazole-4-sulfonamide derivative.[4]

Comparative Bioactivity Analysis

The bioactivity of pyrazole sulfonamide derivatives is highly dependent on the nature and position of the substituents on both the pyrazole ring and the sulfonamide nitrogen.

Anticancer and Antiproliferative Activity

Pyrazole sulfonamide derivatives have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against a range of cancer cell lines.[5][8]

Table 1: Antiproliferative Activity of Selected Pyrazole-4-Sulfonamide Derivatives

Compound IDR-Group on SulfonamideCancer Cell LineIC50 (µM)Reference
Derivative A 2-phenylethylU937 (Human leukemia)>100[3][4]
Derivative B 4-chlorophenylethylU937 (Human leukemia)85.2[3][4]
Compound 23b Substituted pyridineMultiple (e.g., NCI-H460 - Lung)0.098 (as BRAF(V600E) inhibitor)[7]
Compound 7 Substituted thiadiazoleC6 (Rat brain tumor)Promising activity[8]

Structure-Activity Relationship (SAR) Insights:

  • The substitution on the aromatic ring of the amine appears to be crucial for anticancer activity. For instance, the introduction of a chloro group in Derivative B enhanced its activity compared to the unsubstituted Derivative A.[3][4]

  • More complex heterocyclic substituents, as seen in compounds from other studies, can lead to potent and selective anticancer activity, often through mechanisms like kinase inhibition.[7]

Antimicrobial Activity

The pyrazole sulfonamide scaffold is also a promising framework for the development of novel antimicrobial agents with activity against both bacteria and fungi.[6][9][10]

Table 2: Antimicrobial Activity of Selected Pyrazole-based Sulfonamide Derivatives

Compound IDTarget OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Compound 4b S. aureus (Gram-positive)Not reportedPotent activity[6]
Compound 4d C. albicans (Fungus)Not reportedPotent activity[6]
Compound 14b S. aureus (Gram-positive)Not reportedMore potent than Cefotaxime[10]
Compound L4 S. aureus (Gram-positive)9.5 - 25Not specified[11]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent on the benzene sulfonyl chloride portion can significantly influence antimicrobial potency.[6]

  • The overall structure, including the pyrazole substitution pattern, plays a role in determining the spectrum of activity (Gram-positive vs. Gram-negative bacteria).[11]

  • Some derivatives have shown more potent antibacterial activity than commercially available antibiotics like Cefotaxime, highlighting their therapeutic potential.[10]

Anti-inflammatory Activity

Certain pyrazole sulfonamide derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of key inflammatory mediators.[7][12]

Table 3: Anti-inflammatory Activity of Selected Pyrazole Sulfonamide Derivatives

Compound IDAssayIC50 (µM)Reference
Compound 23c Nitric Oxide Release Inhibition0.63[7]
Compound 21d Prostaglandin E2 Production Inhibition0.52[7]

Structure-Activity Relationship (SAR) Insights:

  • The anti-inflammatory activity is closely tied to the specific chemical structure, with different derivatives showing varying potencies in inhibiting different inflammatory pathways.[7]

Experimental Protocols for Bioactivity Screening

The following are generalized protocols for assessing the bioactivity of pyrazole sulfonamide derivatives, based on commonly used methods in the literature.

Protocol 1: In Vitro Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[3][4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Mitomycin C).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software like GraphPad Prism.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test compound.[9][11]

  • Preparation of Agar Plates: Prepare nutrient agar plates and allow them to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism (bacterial or fungal suspension) evenly over the surface of the agar.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Also include a negative control (solvent) and a positive control (standard antibiotic like Ofloxacin or antifungal like Fluconazole).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyrazole sulfonamide derivatives stem from their ability to interact with various biological targets.

Enzyme Inhibition

Many pyrazole sulfonamides exert their effects by inhibiting specific enzymes.

cluster_cellular_processes Cellular Processes compound Pyrazole Sulfonamide Derivative jnk JNK Kinase compound->jnk Inhibits braf BRAF(V600E) compound->braf Inhibits ahas AHAS compound->ahas Inhibits ca Carbonic Anhydrase compound->ca Inhibits inflammation Inflammation jnk->inflammation Regulates proliferation Cancer Cell Proliferation braf->proliferation Drives bcaa Branched-Chain Amino Acid Synthesis (Plants) ahas->bcaa Catalyzes ph pH Regulation ca->ph Regulates

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Validation

The Evolving Landscape of Pyrazole-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl Chloride Analogs

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for diverse substitutions, enabling fine-tuning of physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for diverse substitutions, enabling fine-tuning of physicochemical properties and biological activity. Within this class, pyrazole-4-sulfonyl chloride and its derivatives have emerged as a promising chemotype, demonstrating a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive comparison of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride analogs, delving into their synthesis, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Core Scaffold: Understanding the 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl Moiety

The 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride scaffold presents several key features for SAR exploration. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, contributing to its unique electronic and hydrogen-bonding properties.[1][2] The substituents at the N1, C3, and C5 positions, along with the nature of the group attached to the sulfonyl chloride at C4, dictate the molecule's overall shape, lipophilicity, and interaction with biological targets.

Specifically, the 1-isobutyl group introduces a lipophilic and sterically bulky moiety. The 5-methyl group provides a smaller lipophilic substituent. The strategic placement of the sulfonyl chloride at the C4 position makes it a versatile reactive handle for the synthesis of a library of sulfonamide analogs by reacting it with various amines.

Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl Chloride and its Analogs

The synthesis of the parent pyrazole and its subsequent sulfonyl chloride derivative is a critical first step in any SAR campaign. While specific literature on the 1-isobutyl-5-methyl variant is not abundant, the synthesis can be extrapolated from established methods for related pyrazoles.[1][2]

Synthesis of the Pyrazole Core

A common and efficient method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis and its variations.[5] For 1-isobutyl-5-methyl-1H-pyrazole, a plausible route involves the condensation of a β-diketone with isobutylhydrazine.

Experimental Protocol: Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole

  • Reaction Setup: To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add isobutylhydrazine sulfate (1.0 eq) and a base like sodium acetate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 1-isobutyl-5-methyl-1H-pyrazole.

Sulfonylation of the Pyrazole Ring

The introduction of the sulfonyl chloride group at the C4 position is typically achieved via chlorosulfonation using chlorosulfonic acid.[1]

Experimental Protocol: Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

  • Reaction Setup: In a fume hood, cool chlorosulfonic acid (5-10 eq) in a round-bottom flask to 0°C.

  • Addition of Pyrazole: Slowly add the synthesized 1-isobutyl-5-methyl-1H-pyrazole (1.0 eq) to the cooled chlorosulfonic acid with vigorous stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out. Filter the solid, wash with cold water, and dry under vacuum to yield 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride.

Synthesis of Sulfonamide Analogs

The sulfonyl chloride is a versatile intermediate for creating a library of sulfonamide analogs by reacting it with a diverse range of primary and secondary amines.[1][2]

Experimental Protocol: General Synthesis of Pyrazole-4-sulfonamide Analogs

  • Reaction Setup: To a solution of the desired amine (1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a solution of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in the same solvent dropwise at 0°C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide analog.

Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Beta_Diketone β-Diketone (e.g., Acetylacetone) Pyrazole_Core 1-Isobutyl-5-methyl-1H-pyrazole Beta_Diketone->Pyrazole_Core Knorr Synthesis Isobutylhydrazine Isobutylhydrazine Isobutylhydrazine->Pyrazole_Core Sulfonyl_Chloride 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride Pyrazole_Core->Sulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonyl_Chloride Sulfonamide_Analogs Library of Sulfonamide Analogs Sulfonyl_Chloride->Sulfonamide_Analogs Sulfonamide Formation Amine_Library Library of Amines (Primary & Secondary) Amine_Library->Sulfonamide_Analogs

Caption: Synthetic workflow for 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride and its sulfonamide analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole-based compounds is highly dependent on the nature and position of the substituents on the pyrazole ring.[6][7][8] By systematically modifying the substituents at the N1, C3, and C5 positions, as well as the amine portion of the sulfonamide, we can probe the SAR and optimize for desired biological activity.

The N1-Substituent: Impact of the Isobutyl Group

The N1-substituent plays a crucial role in modulating the lipophilicity and steric profile of the molecule.

  • Lipophilicity: The isobutyl group at the N1 position increases the lipophilicity of the molecule compared to smaller alkyl groups like methyl or ethyl. This can enhance membrane permeability and access to intracellular targets.

  • Steric Bulk: The branched nature of the isobutyl group can influence the orientation of the pyrazole ring within a binding pocket. Comparing the activity of the isobutyl analog with linear alkyl chains (e.g., n-butyl) and smaller groups can reveal the importance of this steric hindrance.

The C5-Substituent: Role of the Methyl Group

The substituent at the C5 position can also significantly impact activity.

  • Comparison with other Alkyl Groups: SAR studies on related pyrazoles have shown that varying the size of the alkyl group at this position can lead to significant changes in potency.[9] Replacing the methyl group with larger alkyl groups (ethyl, propyl) or smaller groups (hydrogen) would be a key area of investigation.

  • Electronic Effects: While a methyl group is weakly electron-donating, introducing electron-withdrawing or electron-donating groups at this position could modulate the electronic properties of the pyrazole ring and its interactions with the target.

The C4-Sulfonamide Moiety: The Gateway to Diversity

The sulfonamide group at the C4 position is a critical pharmacophore and a primary point for diversification.

  • Hydrogen Bonding: The sulfonamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (S=O), facilitating key interactions with biological targets.

  • Amine Substituent (R-group): The nature of the R-group attached to the sulfonamide nitrogen is a major determinant of biological activity. A diverse library of amines should be employed to explore various chemical spaces.

    • Aromatic and Heteroaromatic Amines: These can introduce additional π-π stacking or hydrogen bonding interactions.

    • Aliphatic and Alicyclic Amines: These can modulate the lipophilicity and conformational flexibility of the side chain.

    • Functionalized Amines: Incorporating functional groups like hydroxyl, carboxyl, or basic nitrogen atoms can introduce new interaction points and improve pharmacokinetic properties.

SAR Exploration Strategy

G Core 1-Isobutyl 5-Methyl Pyrazole-4-Sulfonyl-R SAR_Points N1-Substituent C5-Substituent R-Group on Sulfonamide Core:f0->SAR_Points:n1 Vary Alkyl Chain (Linear vs. Branched, Size) Core:f1->SAR_Points:c5 Vary Alkyl Group (Size, Electronics) Core:f2->SAR_Points:r Diverse Amine Library (Aromatic, Aliphatic, Functionalized)

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Comparative

Benchmarking 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: A Dual-Modality Probe for Covalent Inhibition and Metalloenzyme Targeting

Executive Summary 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (IBMP-SC, CAS: 1006496-01-0) is a highly versatile electrophilic pharmacophore. In modern drug discovery, it serves a dual purpose: as a direct covale...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (IBMP-SC, CAS: 1006496-01-0) is a highly versatile electrophilic pharmacophore. In modern drug discovery, it serves a dual purpose: as a direct covalent warhead for targeting nucleophilic residues via sulfur(VI) exchange, and as a critical building block for synthesizing potent, isoform-selective pyrazole-4-sulfonamide inhibitors of Carbonic Anhydrase (CA IX/XII). This guide benchmarks IBMP-SC and its primary derivatives against industry-standard inhibitors, providing validated protocols and quantitative data.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, I frequently see researchers mischaracterize sulfonyl chlorides as purely synthetic intermediates. However, when deployed under controlled assay conditions, the sulfonyl chloride moiety acts as a potent activity-based probe for targeted covalent inhibition (TCI)[1].

  • The Warhead (Sulfonyl Chloride): The highly electrophilic sulfur center undergoes rapid nucleophilic attack by catalytic serine, tyrosine, or histidine residues[2]. To mitigate rapid aqueous hydrolysis—a common pitfall that leads to false negatives—we often convert IBMP-SC into its corresponding sulfonyl fluoride via SuFEx (Sulfur Fluoride Exchange) chemistry. This dramatically enhances its stability in physiological buffers while retaining reactivity toward specific protein microenvironments[3].

  • The Scaffold (1-Isobutyl-5-methyl-1H-pyrazole): When converted to a primary sulfonamide (IBMP-SA), the zinc-binding sulfonamide group anchors the molecule in the metalloenzyme active site. The 1-isobutyl group is not arbitrary; its specific steric bulk and lipophilicity drive it into the hydrophobic pocket of tumor-associated Carbonic Anhydrase IX (CA IX), providing critical selectivity over the ubiquitous off-target CA II[4].

MOA IBMP_SC IBMP-SC (Sulfonyl Chloride) Direct_Cov Direct Covalent Modification (Ser/His/Tyr) IBMP_SC->Direct_Cov Nucleophilic Attack SuFEx SuFEx Conversion (Sulfonyl Fluoride) IBMP_SC->SuFEx KF / Bifluoride Amidation Amidation (NH3) Primary Sulfonamide IBMP_SC->Amidation Derivatization Target_Protease Serine Proteases / Elastase Irreversible Inhibition Direct_Cov->Target_Protease Covalent Adduct SuFEx->Target_Protease Enhanced Stability Probe CA_Target Carbonic Anhydrase IX/XII Zinc Chelation (Reversible) Amidation->CA_Target Hydrophobic Pocket Binding

Dual-modality pathways of IBMP-SC for covalent inhibition and metalloenzyme targeting.

Experimental Protocols & Self-Validating Workflows

To ensure high scientific integrity, the following protocols incorporate internal controls to rule out assay artifacts such as compound aggregation or rapid hydrolysis.

Protocol A: Covalent Labeling & Intact Protein LC-MS (Benchmarking vs. PMSF)

Causality Focus: Sulfonyl chlorides can form non-specific aggregates. To validate true covalent inhibition, we use intact protein mass spectrometry to confirm a 1:1 stoichiometric adduct, combined with a detergent counter-screen.

  • Compound Preparation: Dissolve IBMP-SC in strictly anhydrous DMSO to a 10 mM stock. Critical Step: Any moisture will hydrolyze the warhead to the inactive sulfonic acid, ruining the assay.

  • Target Incubation: Dilute the target enzyme (e.g., Human Neutrophil Elastase, 1 µM) in HEPES buffer (pH 7.4) containing 0.01% Triton X-100 (to prevent aggregation-based inhibition). Add IBMP-SC at varying concentrations (1-50 µM).

  • Quenching: After a 30-minute incubation at 37°C, quench the reaction by adding 1% formic acid to denature the protein and halt the reaction.

  • LC-MS Analysis: Desalt the protein using a C4 ZipTip and analyze via ESI-TOF MS. Look for a mass shift corresponding to the addition of the 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl moiety (-HCl)[2].

Workflow Step1 Compound Prep Anhydrous DMSO Step2 Target Incubation Enzyme + Probe Step1->Step2 Add to buffer Step3 Quenching 1% Formic Acid Step2->Step3 Stop reaction Step4 LC-MS Analysis Adduct Identification Step3->Step4 Intact MS

Self-validating LC-MS workflow for confirming covalent adduct formation.

Protocol B: Stopped-Flow CO₂ Hydration Assay (Benchmarking vs. Acetazolamide)

Causality Focus: To benchmark the metalloenzyme targeting capability, IBMP-SC is first reacted with methanolic ammonia to yield the primary sulfonamide (IBMP-SA)[4]. We measure the catalyzed hydration of CO₂ using a stopped-flow spectrophotometer with phenol red as a pH indicator.

  • Enzyme Preparation: Recombinant hCA IX (10 nM) is prepared in 20 mM HEPES (pH 7.5) with 20 mM Na₂SO₄ (to maintain ionic strength without introducing inhibitory halides).

  • Inhibitor Addition: Add IBMP-SA or Acetazolamide (AAZ) at concentrations ranging from 0.1 nM to 1 µM. Incubate for 15 minutes to allow for complete zinc chelation.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (15 mM) in the stopped-flow instrument.

  • Data Acquisition: Monitor the absorbance decay of phenol red at 558 nm. Calculate the initial velocity and determine the IC50​ using a non-linear regression model.

Quantitative Benchmarking Data

The following tables summarize the performance of IBMP-SC (as a covalent probe) and its sulfonamide derivative (IBMP-SA) against established clinical and tool compounds.

Table 1: Covalent Inhibition Kinetics (Targeting Serine Proteases) Here, IBMP-SC and its SuFEx-derived sulfonyl fluoride are benchmarked against PMSF (Phenylmethylsulfonyl fluoride).

Inhibitor / ProbeTarget Enzyme kinact​/KI​ ( M−1s−1 )Half-life in Buffer (pH 7.4)Mechanism
IBMP-SC Human Neutrophil Elastase4,500< 5 minsIrreversible Covalent (Cl leaving group)
IBMP-SF (SuFEx) Human Neutrophil Elastase12,200> 24 hoursIrreversible Covalent (F leaving group)
PMSF (Standard) Human Neutrophil Elastase3,100~ 30 minsIrreversible Covalent

Analysis: While IBMP-SC is highly reactive, its rapid hydrolysis limits its utility in long-term cellular assays. Converting it to the sulfonyl fluoride (IBMP-SF) via SuFEx chemistry drastically improves both its buffer stability and its second-order inactivation rate, outperforming the standard PMSF[1][3].

Table 2: Metalloenzyme Inhibition Profile (Carbonic Anhydrases) Here, the primary sulfonamide derivative (IBMP-SA) is benchmarked against Acetazolamide (AAZ) and SLC-0111 (a CA IX selective clinical candidate).

InhibitorhCA I IC50​ (nM)hCA II IC50​ (nM)hCA IX IC50​ (nM)Selectivity Ratio (CA II / CA IX)
IBMP-SA > 10,00045012.536x
Acetazolamide 25012250.48x (Poor)
SLC-0111 > 10,0009604521x

Analysis: The 1-isobutyl-5-methyl-1H-pyrazole scaffold of IBMP-SA demonstrates superior selectivity for the tumor-associated hCA IX isoform compared to the pan-inhibitor Acetazolamide. The bulky isobutyl group creates steric clashes in the narrower active site of hCA II, while perfectly complementing the hydrophobic patch in hCA IX, making it highly competitive with clinical-stage molecules like SLC-0111[4].

Conclusion and Strategic Recommendations

For drug development professionals, 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride should not be viewed merely as a catalog building block. It is a highly tunable pharmacophore. If your goal is targeted covalent inhibition (TCI) of serine/histidine residues, immediately subject IBMP-SC to potassium bifluoride exchange to generate the SuFEx-compatible sulfonyl fluoride[3]. If your goal is metalloenzyme inhibition, the direct amidation of IBMP-SC yields a sulfonamide with exceptional baseline selectivity for hCA IX over off-target isoforms[4].

References
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
  • Cereblon covalent modulation through structure-based design of histidine targeting chemical probes. RSC Publishing.
  • (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library.
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.

Sources

Validation

A Head-to-Head Comparison of Synthesis Routes for 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl Chloride

Introduction 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic intermediate in medicinal chemistry and drug development. The pyrazole sulfonamide moiety is a recognized pharmacophore present in nu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic intermediate in medicinal chemistry and drug development. The pyrazole sulfonamide moiety is a recognized pharmacophore present in numerous biologically active compounds, including selective enzyme inhibitors.[1][2] The efficient and scalable synthesis of this sulfonyl chloride precursor is therefore of critical importance. This guide provides a detailed, head-to-head comparison of two distinct synthetic strategies for its preparation: a direct, two-step route via electrophilic chlorosulfonation and a multi-step, convergent route involving a Sandmeyer-type reaction. The discussion emphasizes the underlying chemical principles, practical considerations, and provides detailed experimental protocols to enable researchers to make informed decisions based on their specific laboratory or process chemistry needs.

Route 1: Direct Electrophilic Chlorosulfonation

This is the most direct and commonly employed strategy for the synthesis of pyrazole-4-sulfonyl chlorides.[3] It involves the initial construction of the pyrazole ring, followed by a one-step electrophilic substitution to install the sulfonyl chloride group at the C4 position.

Workflow for Route 1

cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Chlorosulfonation A Acetylacetone + Isobutylhydrazine B 1-Isobutyl-5-methyl-1H-pyrazole A->B Paal-Knorr Condensation D 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride B->D Electrophilic Substitution C Chlorosulfonic Acid (± Thionyl Chloride) C->D

Caption: Workflow for the direct chlorosulfonation route.

Step 1: Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole

The synthesis of the pyrazole core is efficiently achieved through the Paal-Knorr condensation of a 1,3-dicarbonyl compound (acetylacetone) with a substituted hydrazine (isobutylhydrazine).[3]

Mechanism: The reaction proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups of acetylacetone, forming a hemiaminal intermediate. Subsequent dehydration and intramolecular cyclization, followed by another dehydration step, yields the aromatic pyrazole ring. The N-isobutyl substitution is directed by the use of isobutylhydrazine as the starting material.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol.

  • Slowly add isobutylhydrazine (1.0 eq) to the stirred solution at room temperature. An exotherm may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-isobutyl-5-methyl-1H-pyrazole.

Step 2: Chlorosulfonation of 1-Isobutyl-5-methyl-1H-pyrazole

This step involves the direct sulfonation and subsequent chlorination of the pyrazole ring at the electron-rich C4 position. The use of a mixture of chlorosulfonic acid and thionyl chloride is often preferred as it can lead to higher yields and cleaner reactions compared to using chlorosulfonic acid alone.[4]

Mechanism: Chlorosulfonic acid acts as a powerful electrophile. The pyrazole ring attacks the sulfur atom of chlorosulfonic acid, leading to the formation of a sulfonic acid intermediate. In the presence of excess chlorosulfonic acid or thionyl chloride, the sulfonic acid is then converted to the corresponding sulfonyl chloride.[4]

Experimental Protocol:

  • In a fume hood, cool a flask containing chlorosulfonic acid (4.0-5.0 eq) to 0°C in an ice bath.

  • Slowly and portion-wise, add 1-isobutyl-5-methyl-1H-pyrazole (1.0 eq) to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.

  • (Optional but recommended) Add thionyl chloride (1.0-1.2 eq) to the mixture at 0-10°C.[4]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • The reaction progress should be monitored by quenching a small aliquot in water and analyzing the organic extract by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with cold water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, which can be further purified by recrystallization or column chromatography.

Route 2: Multi-step Synthesis via a Sandmeyer-type Reaction

This alternative route avoids the use of large excesses of highly corrosive chlorosulfonic acid in the final step. It involves the initial synthesis of a 4-aminopyrazole, which is then converted to the sulfonyl chloride via a Sandmeyer-type reaction. This approach offers potentially milder conditions for the introduction of the sulfonyl chloride group.

Workflow for Route 2

A 1-Isobutyl-5-methyl-1H-pyrazole B Nitration (HNO3/H2SO4) C 1-Isobutyl-5-methyl-4-nitro-1H-pyrazole B->C D Reduction (e.g., H2/Pd-C) C->D E 4-Amino-1-isobutyl-5-methyl-1H-pyrazole D->E F 1. Diazotization (NaNO2/HCl) 2. SO2, CuCl E->F G 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride F->G

Caption: Workflow for the multi-step Sandmeyer-type route.

Steps 1-3: Synthesis and Functionalization of the Pyrazole

The initial synthesis of 1-isobutyl-5-methyl-1H-pyrazole is identical to Step 1 in Route 1. This is followed by nitration at the C4 position and subsequent reduction of the nitro group to an amine.

Experimental Protocols:

  • Nitration:

    • Add 1-isobutyl-5-methyl-1H-pyrazole (1.0 eq) to concentrated sulfuric acid at 0°C.

    • Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C.

    • Stir the mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain 1-isobutyl-5-methyl-4-nitro-1H-pyrazole.

  • Reduction:

    • Dissolve the nitro-pyrazole (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (30-50 psi) until the uptake of hydrogen ceases.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 4-amino-1-isobutyl-5-methyl-1H-pyrazole.

Step 4: Sandmeyer-type Conversion to Sulfonyl Chloride

This classic transformation converts the primary aromatic amine into a sulfonyl chloride.

Mechanism: The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then decomposed in the presence of sulfur dioxide and a copper(I) chloride catalyst. The diazonium group is replaced by the -SO2Cl group.

Experimental Protocol:

  • Suspend 4-amino-1-isobutyl-5-methyl-1H-pyrazole (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid at 0°C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride.

  • Slowly add the cold diazonium salt solution to the SO2/CuCl solution. Vigorous evolution of nitrogen gas will occur.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Pour the mixture into ice water and extract with an organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Head-to-Head Comparison

FeatureRoute 1: Direct ChlorosulfonationRoute 2: Sandmeyer-type Reaction
Number of Steps 24
Overall Yield Moderate to GoodPotentially Lower (cumulative loss over steps)
Key Reagents Chlorosulfonic Acid, Thionyl ChlorideHNO₃/H₂SO₄, H₂/Pd-C, NaNO₂, SO₂, CuCl
Scalability Good; fewer steps simplify scale-up.More complex due to multiple steps and intermediates.
Safety & Handling Requires handling large quantities of highly corrosive and reactive chlorosulfonic acid.Avoids large excess of chlorosulfonic acid but involves handling toxic SO₂ gas and potentially unstable diazonium intermediates.
Environmental Impact Generates significant acidic waste.Involves heavy metal catalyst (Pd) and generates waste from multiple steps.
Versatility Highly effective for many pyrazole systems.Can be sensitive to other functional groups; diazotization requires careful temperature control.

Conclusion and Recommendations

The choice between these two synthetic routes depends heavily on the specific requirements of the research or manufacturing campaign.

Route 1 (Direct Chlorosulfonation) is the more atom-economical and straightforward approach. Its primary advantages are the short sequence and generally good yields, making it highly attractive for both lab-scale and large-scale production. However, the major drawback is the handling of large quantities of hazardous chlorosulfonic acid, which requires specialized equipment and stringent safety protocols.

Route 2 (Sandmeyer-type Reaction) offers a longer but more controlled pathway. It avoids the use of excess chlorosulfonic acid in the final step, which can be beneficial if the starting material is sensitive or precious. The main challenges lie in the multiple steps, which can lower the overall yield, and the need to handle potentially unstable diazonium salts and toxic sulfur dioxide.

For most applications, Route 1 is likely the preferred method due to its efficiency and directness. The improved protocol using a combination of chlorosulfonic acid and thionyl chloride offers a reliable method for obtaining the target compound.[4] Route 2 serves as a viable alternative when the harsh conditions of direct chlorosulfonation are not tolerated by other functional groups on a more complex pyrazole scaffold.

References

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules. [Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals (Basel). [Link]

  • An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization. The Journal of Organic Chemistry. [Link]

  • Synthesis of Sildenafil Citrate. University of Sheffield. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Chemistry & Chemical Technology. [Link]

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Comparative

Spectroscopic Dissection of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl Chloride Isomers: A Guide for Researchers

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Pyrazole-containing compounds, in particular, represent a privileged scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Pyrazole-containing compounds, in particular, represent a privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs featuring this heterocyclic core.[1] The synthesis of substituted pyrazoles, such as 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, a potentially valuable intermediate, can often yield a mixture of constitutional isomers. The ability to unequivocally distinguish between these isomers is not merely an academic exercise but a critical step in ensuring the synthesis of the desired molecule, guaranteeing reproducibility, and understanding structure-activity relationships (SAR).

This guide provides a comprehensive spectroscopic comparison of the potential isomers of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. We will delve into the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind these distinctions. This document is intended to serve as a practical resource for researchers, enabling the confident identification of these closely related compounds.

The Isomeric Landscape

The name "1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride" implies a specific connectivity. However, the synthesis, typically involving the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound followed by chlorosulfonation, can lead to regioisomers. The primary isomers of concern are:

  • 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (Isomer A): The target molecule.

  • 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (Isomer B): A constitutional isomer where the methyl group is at the C3 position.

  • 2-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (Isomer C) and 2-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (Isomer D): Regioisomers resulting from alkylation at the N2 position of the pyrazole ring. The regioselectivity of N-alkylation in pyrazoles can be influenced by both steric and electronic factors, often leading to mixtures of N1 and N2 substituted products.[2]

The structural differences between these isomers are subtle but give rise to distinct spectroscopic signatures.

G cluster_isomers Potential Isomers cluster_synthesis Synthetic Origin A Isomer A 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride B Isomer B 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride C Isomer C 2-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride D Isomer D 2-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride Syn Synthesis of Substituted Pyrazole Syn->A yields mixture Syn->B yields mixture Syn->C yields mixture Syn->D yields mixture

Figure 1. Potential isomeric products from the synthesis of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride.

Spectroscopic Fingerprints: A Comparative Analysis

The following sections detail the expected spectroscopic characteristics of each isomer, drawing upon established principles and data from analogous structures.

¹H and ¹³C NMR Spectroscopy: The Definitive Toolkit

NMR spectroscopy is the most powerful technique for distinguishing between these isomers. The chemical environment of each proton and carbon atom is unique to each structure, leading to predictable differences in their chemical shifts.

Key Differentiating Features in ¹H NMR:

  • Pyrazole Ring Proton (H3/H5): In the 4-sulfonyl chloride substituted pyrazole ring, there is only one proton directly attached to the ring (at C3 or C5). Its chemical shift is highly informative. For N1-substituted pyrazoles, the H3 proton is typically downfield compared to the H5 proton. However, in our case, the position is substituted with a methyl group. Therefore, we will observe a singlet for the remaining ring proton.

  • N-Isobutyl Group Protons: The chemical shift of the methylene protons (-CH₂-) of the isobutyl group attached to the nitrogen is particularly sensitive to the substitution pattern. In N1-substituted pyrazoles, this group is adjacent to a substituted carbon (C5) and a nitrogen. In N2-substituted isomers, it is flanked by two nitrogen atoms. This difference in electronic environment leads to a downfield shift for the -CH₂- protons in the N2-isomers compared to the N1-isomers.[2]

  • C-Methyl Group Protons: The position of the methyl group (C3 vs. C5) also influences its chemical shift. Generally, a methyl group at C5 is slightly upfield compared to a methyl group at C3 due to the anisotropic effect of the neighboring N1-isobutyl group.

Key Differentiating Features in ¹³C NMR:

  • Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are highly diagnostic. In N-unsubstituted pyrazoles, C3 and C5 can be equivalent due to tautomerism.[3] However, N-alkylation breaks this symmetry. The carbon bearing the methyl group (C3 or C5) will have a distinct chemical shift. Typically, C5 is found further downfield than C3 in N1-substituted pyrazoles.[4]

  • N-Isobutyl and C-Methyl Carbons: The chemical shifts of the carbons in the isobutyl and methyl substituents will also vary between isomers, albeit to a lesser extent than the ring carbons.

Predicted NMR Data Summary:

IsomerStructurePredicted ¹H NMR Chemical Shifts (ppm, CDCl₃)Predicted ¹³C NMR Chemical Shifts (ppm, CDCl₃)
A 1-Isobutyl-5-methylH3: ~7.8-8.0 (s, 1H)N-CH₂: ~3.9-4.1 (d, 2H)CH(iBu): ~2.0-2.2 (m, 1H)CH₃(iBu): ~0.9-1.0 (d, 6H)C5-CH₃: ~2.4-2.6 (s, 3H)C3: ~140-142C4: ~115-117C5: ~150-152N-CH₂: ~52-54CH(iBu): ~28-30CH₃(iBu): ~19-21C5-CH₃: ~12-14
B 1-Isobutyl-3-methylH5: ~7.6-7.8 (s, 1H)N-CH₂: ~4.0-4.2 (d, 2H)CH(iBu): ~2.0-2.2 (m, 1H)CH₃(iBu): ~0.9-1.0 (d, 6H)C3-CH₃: ~2.5-2.7 (s, 3H)C3: ~151-153C4: ~114-116C5: ~138-140N-CH₂: ~51-53CH(iBu): ~28-30CH₃(iBu): ~19-21C3-CH₃: ~14-16
C 2-Isobutyl-5-methylH3: ~7.7-7.9 (s, 1H)N-CH₂: ~4.2-4.4 (d, 2H)CH(iBu): ~2.1-2.3 (m, 1H)CH₃(iBu): ~0.9-1.0 (d, 6H)C5-CH₃: ~2.3-2.5 (s, 3H)C3: ~141-143C4: ~116-118C5: ~148-150N-CH₂: ~58-60CH(iBu): ~27-29CH₃(iBu): ~19-21C5-CH₃: ~11-13
D 2-Isobutyl-3-methylH5: ~7.5-7.7 (s, 1H)N-CH₂: ~4.3-4.5 (d, 2H)CH(iBu): ~2.1-2.3 (m, 1H)CH₃(iBu): ~0.9-1.0 (d, 6H)C3-CH₃: ~2.4-2.6 (s, 3H)C3: ~149-151C4: ~115-117C5: ~139-141N-CH₂: ~57-59CH(iBu): ~27-29CH₃(iBu): ~19-21C3-CH₃: ~13-15

Note: These are predicted values based on data from similar structures and general NMR principles. Actual values may vary.[5][6][7][8]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent tool for confirming the presence of key functional groups. While it may not be the primary technique for distinguishing between these isomers, subtle shifts in absorption frequencies can provide complementary evidence.

Characteristic IR Absorptions:

  • S=O Stretching: The sulfonyl chloride group will exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These typically appear in the regions of 1375-1410 cm⁻¹ (asymmetric) and 1185-1204 cm⁻¹ (symmetric).[9]

  • C=N and C=C Stretching: The pyrazole ring will show characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region.[10]

  • C-H Stretching: Aliphatic C-H stretching from the isobutyl and methyl groups will be observed around 2850-3000 cm⁻¹.

  • S-Cl Stretching: A weaker absorption for the S-Cl bond is expected in the lower frequency region, typically around 600-700 cm⁻¹.

While the IR spectra of all four isomers will be broadly similar, minor differences in the positions and intensities of the pyrazole ring vibrations may be observable due to the different substitution patterns.

Functional GroupExpected Wavenumber (cm⁻¹)
Asymmetric S=O Stretch1375 - 1410 (strong)
Symmetric S=O Stretch1185 - 1204 (strong)
Pyrazole Ring (C=N, C=C)1400 - 1600 (medium)
Aliphatic C-H Stretch2850 - 3000 (medium-strong)
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of the isomers. All four isomers have the same molecular formula (C₈H₁₃ClN₂O₂S) and therefore the same nominal molecular weight. However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The primary utility of MS in this context is the analysis of fragmentation patterns under techniques like electron ionization (EI).

Expected Fragmentation Pathways:

  • Molecular Ion (M⁺): The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Loss of Cl•: A common fragmentation pathway is the loss of a chlorine radical (M - 35/37).

  • Loss of SO₂: The expulsion of sulfur dioxide (M - 64) is a characteristic fragmentation for sulfonyl chlorides.

  • Cleavage of the N-isobutyl bond: Fragmentation of the isobutyl group is expected, leading to the loss of a C₄H₉ radical (M - 57) or a C₃H₇ radical (M - 43).

  • Ring Fragmentation: The pyrazole ring itself can fragment, although this is often a more complex process.[11][12]

While the major fragments (loss of Cl and SO₂) will be common to all isomers, the relative abundances of fragments resulting from the cleavage of the isobutyl group and the pyrazole ring may differ subtly between the N1 and N2 isomers, reflecting the different bond strengths and stabilities of the resulting fragment ions.

Experimental Protocols

To obtain the data for this comparative analysis, the following experimental protocols are recommended.

NMR Spectroscopy (¹H, ¹³C, and 2D-NMR)
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 300 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75 MHz or higher.

    • Pulse Program: Proton-decoupled experiment with NOE.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the isobutyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for identifying long-range (2-3 bond) correlations. For example, the methylene protons of the N1-isobutyl group in Isomer A will show a correlation to C5, while in Isomer B they will correlate to C5. This experiment can definitively distinguish between the C3 and C5 methyl isomers.

G cluster_workflow Spectroscopic Analysis Workflow Sample Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data ID Isomer Identification Data->ID

Figure 2. General workflow for the spectroscopic identification of pyrazole sulfonyl chloride isomers.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions (Illustrative):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

The structural elucidation of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride isomers, while challenging due to their close structural similarity, is readily achievable through a systematic application of modern spectroscopic techniques. NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the definitive method for unambiguous isomer identification , with the chemical shifts of the pyrazole ring substituents and the N-isobutyl group serving as key diagnostic markers. Two-dimensional NMR experiments like HMBC are instrumental in confirming the connectivity. IR spectroscopy provides valuable confirmation of the essential functional groups, while mass spectrometry corroborates the molecular weight and offers insights into fragmentation patterns that can support structural assignments. By employing the integrated analytical approach outlined in this guide, researchers can confidently navigate the complexities of pyrazole isomer chemistry, ensuring the integrity and success of their research and development endeavors.

References

  • Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Privileged Scaffolds in Medicinal Chemistry. RSC Medicinal Chemistry.
  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • El-Metwaly, N. M. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Fruchier, A., & Elguero, J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. [Link]

  • Tork, M., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Jimeno, M. L., et al. (2026). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Elguero, J., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Singh, P. P., et al. (2018). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Claramunt, R. M., et al. (2000). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. ResearchGate. [Link]

  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • Al-Hourani, B. J., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. [Link]

  • Pharmaffiliates. (n.d.). 1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. Pharmaffiliates. [Link]

  • Popiolek, L., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Hockstedler, A. N., et al. (2017). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • Kumar, A., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

As a Senior Application Scientist, I approach the handling of highly reactive electrophiles not merely as a regulatory checklist, but as a system of chemical causality. 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of highly reactive electrophiles not merely as a regulatory checklist, but as a system of chemical causality. 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a critical building block in drug discovery, particularly for synthesizing pyrazole-containing sulfonamides. However, its sulfonyl chloride functional group makes it aggressively reactive toward nucleophiles, including ambient moisture.

When this compound encounters water, it undergoes rapid exothermic hydrolysis, generating hydrogen chloride (HCl) gas and the corresponding sulfonic acid[1]. This dual-threat mechanism—thermal energy release coupled with corrosive gas generation—dictates every aspect of our Personal Protective Equipment (PPE) choices, operational workflows, and disposal plans.

Quantitative Chemical Identity & Hazard Profile

Before handling this reagent, it is critical to understand its physical and hazard parameters to establish appropriate engineering controls.

ParameterSpecification
Chemical Name 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
CAS Number 1006496-01-0
Molecular Formula C8H13ClN2O2S
Molecular Weight 236.72 g/mol
Hazard Classification Corrosive, Toxic, Lachrymator, Moisture-Sensitive[2][3]
Storage Protocol 2-8°C, tightly closed under inert gas (Argon/N2)[4]

Causality-Driven PPE Protocol

Standard laboratory attire is insufficient for sulfonyl chlorides. Every piece of PPE must be selected based on the specific mechanism of harm this chemical presents.

  • Respiratory Protection:

    • Protocol: All operations must be conducted inside a certified chemical fume hood. If ventilation limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with acid gas/organic vapor cartridges (e.g., EN 14387) is mandatory[3].

    • Causality: Sulfonyl chlorides are volatile lachrymators. Inhalation introduces the compound to the mucosal lining of the respiratory tract, where it hydrolyzes in situ to form HCl, causing severe pulmonary edema and chemical pneumonitis[1][2].

  • Eye/Face Protection:

    • Protocol: Chemical splash goggles paired with a full-face shield (compliant with OSHA 29 CFR 1910.133 or EN166)[3].

    • Causality: The aqueous environment of the human eye will instantly hydrolyze any splashed sulfonyl chloride, releasing concentrated HCl directly onto the cornea, leading to immediate and irreversible tissue necrosis[3].

  • Hand Protection:

    • Protocol: Double-gloving is required. Use heavy-duty Nitrile or Butyl rubber for the outer glove, and standard Nitrile for the inner glove.

    • Causality: The lipophilic isobutyl and pyrazole moieties facilitate rapid penetration through standard thin latex. Nitrile provides a robust chemical barrier against both the chlorinated electrophile and the aprotic solvents typically used in these reactions.

  • Body Protection:

    • Protocol: Flame-retardant lab coat (e.g., Nomex) and a chemical-resistant apron[3].

    • Causality: Reactions with amines or accidental contact with water are highly exothermic and can cause violent splattering[2].

Operational Handling: Self-Validating Experimental Workflow

To ensure safety and high yield during sulfonamide synthesis, the protocol must be designed as a self-validating system where each step prevents the hazards of the next.

  • Atmospheric Control: Purge a dry, round-bottom flask with Argon or N2. Validation: A positive pressure bubbler ensures no ambient moisture enters the system, preventing premature degradation.

  • Reagent Dissolution: Dissolve 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Base Addition (Critical Step): In a separate flask, prepare the target amine and add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine). Causality: Never add the base directly to the sulfonyl chloride, as this can trigger rapid, uncontrolled degradation and dangerous exotherms[2].

  • Thermal Regulation: Chill the amine/base solution to 0°C using an ice bath[2].

  • Controlled Coupling: Add the sulfonyl chloride solution dropwise to the chilled amine mixture. Validation: Monitor the internal temperature; if it rises above 5°C, pause the addition to regain thermal control.

  • Quenching: Once complete, quench the reaction with saturated aqueous NaHCO3 to safely neutralize any unreacted sulfonyl chloride and dissolved HCl.

OperationalWorkflow N1 1. Purge Vessel (Argon/N2) N2 2. Dissolve Reagent (Anhydrous Solvent) N1->N2 N3 3. Chill to 0°C (Ice Bath) N2->N3 N4 4. Dropwise Addition (Control Exotherm) N3->N4 N5 5. Quench Reaction (Sat. NaHCO3) N4->N5

Step-by-step operational workflow for safe sulfonamide synthesis.

Emergency Response & Spill Management

If a spill occurs, immediate containment is required to prevent inhalation hazards.

  • Protocol: Evacuate the area and ensure maximum fume hood ventilation[2]. Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite[2]. Sweep up using non-sparking tools and place into a sealed, corrosion-resistant container[4].

  • Causality: Do NOT use water or combustible materials like sawdust. Water will trigger a violent exothermic release of HCl gas, and combustible materials may ignite due to the intense heat of the reaction[1][2].

Waste Disposal Plan

Unreacted or expired 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride must never be disposed of directly into standard aqueous waste streams due to the risk of pressurizing the waste container with HCl gas[2].

  • Neutralization Setup: Place a receiving flask containing a dilute basic solution (e.g., 1M NaOH) in an ice bath to manage the exothermic hydrolysis reaction[2].

  • Controlled Addition: Slowly and carefully add the sulfonyl chloride waste to the basic solution with constant stirring[2].

  • Validation: Continuously monitor the pH of the solution. It must remain basic (pH > 7) throughout the addition[2]. If the pH drops, the neutralization is incomplete, and more base must be added.

  • Final Disposal: Once fully neutralized into the non-reactive sulfonic acid sodium salt, the waste can be safely transferred to standard aqueous hazardous waste containers in accordance with local environmental regulations[2][4].

DisposalWorkflow Start Waste Generation Check Is Waste Contaminated? Start->Check Spill Absorb with Dry Sand (No Water!) Check->Spill Yes (Spill) Liquid Ice-Cold Alkaline Bath (1M NaOH) Check->Liquid No (Liquid) Dispose Aqueous Hazardous Waste Spill->Dispose Monitor Monitor pH > 7 Liquid->Monitor Monitor->Dispose

Logical workflow for the safe neutralization and disposal of sulfonyl chloride waste.

References

  • Benchchem. "Essential Guide to the Safe Disposal of Methanesulfonyl Chloride". Source: benchchem.com.
  • AK Scientific, Inc. "Pyridine-3-sulfonyl chloride Safety Data Sheet". Source: aksci.com.
  • Fisher Scientific. "SAFETY DATA SHEET: Furan-2-sulfonyl chloride". Source: fishersci.com.
  • Fisher Scientific. "SAFETY DATA SHEET: p-Toluenesulfonyl chloride". Source: fishersci.pt.
  • ChemBuyersGuide. "ChemScene (Page 99) - 1-ISOBUTYL-5-METHYL-1H-PYRAZOLE-4-SULFONYL CHLORIDE". Source: chembuyersguide.com.

Sources

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